molecular formula C8H14BrNO2 B000976 Arecoline Hydrobromide CAS No. 300-08-3

Arecoline Hydrobromide

カタログ番号: B000976
CAS番号: 300-08-3
分子量: 236.11 g/mol
InChIキー: AXOJRQLKMVSHHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Arecoline is found in nuts. Arecoline is isolated from betel nuts Arecoline is an alkaloid natural product found in the areca nut, the fruit of the areca palm (Areca catechu). It is an oily liquid that is soluble in water, alcohols, and ether. Owing to its muscarinic and nicotinic agonist properties, arecoline has shown improvement in the learning ability of healthy volunteers. Since one of the hallmarks of Alzheimer's disease is a cognitive decline, arecoline was suggested as a treatment to slow down this process and arecoline administered via i.v. route did indeed show modest verbal and spatial memory improvement in Alzheimer's patients, though due to arecoline's possible carcinogenic properties, it is not the first drug of choice for this degenerative disease. Arecoline has been shown to exhibit apoptotic, excitant and steroidogenic functions (A7876, A7878, A7879). Arecoline belongs to the family of Alkaloids and Derivatives. These are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Also some synthetic compounds of similar structure are attributed to alkaloids. In addition to carbon, hydrogen and nitrogen, alkaloids may also contain oxygen, sulfur and more rarely other elements such as chlorine, bromine, and phosphorus.
See also: Arecoline (salt form of).

特性

IUPAC Name

methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOJRQLKMVSHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9075379
Record name Arecoline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300-08-3
Record name Arecoline hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arecoline hydrobromide [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arecoline hydrobromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arecoline hydrobromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arecoline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9075379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arecoline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.535
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARECOLINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24S79B9CX7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Arecoline Hydrobromide from Nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical guide for the synthesis of arecoline hydrobromide, commencing from the precursor nicotinic acid. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathway and relevant biological interactions.

Arecoline, an alkaloid naturally found in the areca nut, is a partial agonist of muscarinic and nicotinic acetylcholine receptors.[1][2][3] Its hydrobromide salt is a more stable and commonly used form for research and veterinary applications.[4][5] The synthesis route described is a multi-step chemical process involving esterification, N-methylation, partial reduction, and salt formation.[1]

I. Synthetic Pathway Overview

The synthesis of this compound from nicotinic acid is accomplished through a four-step process. The pathway begins with the Fischer esterification of nicotinic acid to produce methyl nicotinate. This is followed by the N-methylation of the pyridine ring using an alkylating agent like iodomethane or dimethyl sulfate to form a pyridinium salt. The subsequent step involves the partial reduction of the pyridinium ring to yield the tetrahydropyridine structure of arecoline. Finally, arecoline is converted to its hydrobromide salt to enhance its stability.[1][6]

Logical Workflow of the Synthesis

Synthesis_Workflow NicotinicAcid Nicotinic Acid MethylNicotinate Methyl Nicotinate NicotinicAcid->MethylNicotinate Fischer Esterification PyridiniumSalt 3-Methoxycarbonyl- 1-methylpyridinium iodide MethylNicotinate->PyridiniumSalt N-methylation Arecoline Arecoline PyridiniumSalt->Arecoline Partial Reduction ArecolineHBr This compound Arecoline->ArecolineHBr Salt Formation

Caption: Synthetic workflow from nicotinic acid to this compound.

II. Detailed Experimental Protocols

The following protocols are based on established synthetic methods.

Step 1: Fischer Esterification of Nicotinic Acid to Methyl Nicotinate
  • Reaction Setup: Suspend nicotinic acid (25g, 203mmol) in methanol (75ml).

  • Acid Addition: Cautiously add sulfuric acid (30ml) to the suspension over approximately 1 hour. The mixture should become homogeneous.

  • Reflux: Heat the reaction mixture to reflux for 2 hours.

  • Work-up:

    • Cool the mixture to room temperature and pour it into chipped ice.

    • Basify the solution to a pH greater than 10 using solid potassium carbonate. Caution: This will evolve a significant amount of CO2.

    • Extract the aqueous layer with ethyl acetate (3 x 75ml).

  • Isolation: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl nicotinate as a light-colored oil that may solidify upon standing.

Step 2: N-methylation of Methyl Nicotinate
  • Reaction Setup: Dissolve the methyl nicotinate (20.40g, 149mmol) obtained from the previous step in acetone (100ml).

  • Reagent Addition: Add iodomethane (14.0ml, 224mmol) to the solution.

  • Reaction: Stir the mixture at room temperature overnight. A precipitate will form.

  • Isolation: Collect the precipitate by filtration, wash with cold acetone, and dry to obtain 3-methoxycarbonyl-1-methylpyridinium iodide as a white crystalline solid.

Step 3: Partial Reduction to Arecoline
  • Reaction Setup: Suspend the 3-methoxycarbonyl-1-methylpyridinium iodide (27.7g, 99mmol) in a mixture of acetic acid (50ml) and water (50ml).

  • Reducing Agent Addition: Cool the suspension in an ice bath and add sodium borohydride (22.5g, 595mmol) portion-wise over 2 hours, maintaining the temperature below 20°C. Caution: Hydrogen gas is evolved.

  • Reaction: Stir the mixture for 3 hours. The reaction mixture may appear as an intense orange color.

  • Work-up:

    • Quench the reaction by adding water (50ml).

    • Wash the aqueous layer with diethyl ether (2 x 75ml).

    • Basify the solution to a pH greater than 10 with solid sodium hydroxide while cooling in an ice bath.

    • Extract the basic aqueous layer with dichloromethane (3 x 100ml).

  • Isolation: Combine the dichloromethane extracts, dry over magnesium sulfate, filter, and concentrate to give crude arecoline as a red oil.

Step 4: Formation of this compound
  • Salt Formation: Dissolve the crude arecoline oil in water (approx. 100ml) and acidify to a pH of approximately 4 with hydrobromic acid. Alternatively, dissolve arecoline in a low molecular weight alcohol (e.g., methanol, ethanol) and add hydrobromic acid to achieve a weakly acidic solution.[4][7]

  • Crystallization:

    • If using an aqueous solution, evaporate the water in vacuo to obtain a foam or residue.

    • Dissolve the residue in hot ethanol and add diethyl ether to induce crystallization.

    • If using an alcoholic solution, the crystallized salt can be separated by filtration.[4][7]

  • Purification: Recrystallize the product from an ethanol/ether mixture to obtain this compound as a light yellow crystalline solid.

III. Quantitative Data

The following table summarizes the yields for each step of the synthesis as reported in the literature. Note that no attempt was made to optimize these yields.

StepStarting MaterialProductReported Yield
1. Esterification Nicotinic Acid (25g)Methyl Nicotinate73%
2. N-methylation Methyl Nicotinate (20.40g)3-Methoxycarbonyl-1-methylpyridinium iodide84%
3. Reduction 3-Methoxycarbonyl-1-methylpyridinium iodide (27.7g)Crude Arecoline84% (crude)
4. Salt Formation Crude Arecoline (from 27.7g pyridinium salt)This compound16%
Overall Yield Nicotinic AcidThis compound11%

IV. Biological Signaling Pathway

Arecoline exerts its biological effects primarily by acting as a non-selective partial agonist of muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively).[1][2] This interaction mimics the action of the endogenous neurotransmitter acetylcholine, leading to a range of parasympathomimetic effects. The major metabolite of arecoline, arecaidine, is an inhibitor of GABA reuptake.[1][8]

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine mAChR Muscarinic AChR ACh->mAChR Binds nAChR Nicotinic AChR ACh->nAChR Binds Response Parasympathomimetic Effects mAChR->Response nAChR->Response Arecoline Arecoline Arecoline->mAChR Binds (Partial Agonist) Arecoline->nAChR Binds (Partial Agonist)

References

Arecoline Hydrobromide's Mechanism of Action on Muscarinic Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecoline, an alkaloid derived from the areca nut, functions as a prominent agonist at muscarinic acetylcholine receptors (mAChRs). Its hydrobromide salt is frequently utilized in research to investigate the intricacies of the cholinergic system. This technical guide provides a comprehensive overview of the mechanism of action of arecoline hydrobromide on the five muscarinic receptor subtypes (M1-M5). It delves into its binding affinities, functional potencies, and the subsequent downstream signaling pathways. Detailed experimental protocols for key assays and visualizations of cellular processes are included to facilitate a deeper understanding and aid in future research and drug development endeavors.

Introduction

Arecoline is a parasympathomimetic alkaloid that readily crosses the blood-brain barrier. It acts as a partial agonist at muscarinic acetylcholine receptors, which are G protein-coupled receptors (GPCRs) integral to modulating a wide array of physiological functions in the central and peripheral nervous systems. The five subtypes of muscarinic receptors (M1-M5) exhibit distinct tissue distributions and couple to different G protein signaling pathways, leading to a variety of cellular responses. Understanding the specific interactions of arecoline with each receptor subtype is crucial for elucidating its pharmacological profile and its potential as a therapeutic agent or a pharmacological tool.

Binding Affinity and Functional Potency of this compound

The interaction of arecoline with muscarinic receptors is characterized by its binding affinity (Ki) and its functional potency (EC50). These parameters vary across the five receptor subtypes, indicating a degree of selectivity.

Data Presentation: Quantitative Analysis of Arecoline's Interaction with Muscarinic Receptor Subtypes

The following tables summarize the binding affinity and functional potency of arecoline at human muscarinic receptor subtypes as determined by various in vitro assays.

Table 1: Binding Affinity (Ki) of Arecoline for Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Radioligand UsedCell LineReference
M12951.2[3H]N-methylscopolamineCHO[1]
M21900[3H]N-methylscopolamineCHO[2]
M311000[3H]Quinuclidinyl benzilateCHO[1]
M43700[3H]N-methylscopolamineCHO[2]
M5Data Not Available---

Table 2: Functional Potency (EC50) of Arecoline at Human Muscarinic Receptor Subtypes

Receptor SubtypeEC50 (nM)Assay TypeReference
M17Calcium Mobilization
M295Inhibition of cAMP accumulation
M311Calcium Mobilization
M4410Inhibition of cAMP accumulation
M569Calcium Mobilization

Signaling Pathways Activated by Arecoline

Upon binding to muscarinic receptors, arecoline initiates a cascade of intracellular signaling events. The specific pathway activated is dependent on the receptor subtype and the G protein to which it couples.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins. Activation by arecoline leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[3].

  • M2 and M4 Receptors: These receptors predominantly couple to Gαi/o proteins. Arecoline-induced activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of the G protein can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels[4].

Visualization of Arecoline-Activated Signaling Pathways

G_protein_signaling cluster_arecoline This compound cluster_receptors Muscarinic Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors & Second Messengers Arecoline Arecoline M1_M3_M5 M1, M3, M5 Arecoline->M1_M3_M5 M2_M4 M2, M4 Arecoline->M2_M4 Gq_11 Gαq/11 M1_M3_M5->Gq_11 Gi_o Gαi/o M2_M4->Gi_o PLC Phospholipase C (PLC) Gq_11->PLC AC Adenylyl Cyclase Gi_o->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP ↓ cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: Arecoline-activated G protein signaling pathways.

Potential for Biased Agonism and β-Arrestin Recruitment

Biased agonism describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. While direct evidence for arecoline as a biased agonist at muscarinic receptors is limited, the concept is critical in modern pharmacology. Activation of GPCRs by agonists can also lead to the recruitment of β-arrestins, which play a key role in receptor desensitization, internalization, and G protein-independent signaling.

Bioluminescence Resonance Energy Transfer (BRET) assays are a powerful tool to study these interactions in live cells[5]. Although studies specifically investigating arecoline-induced β-arrestin recruitment are scarce, the methodology provides a clear path for future investigations into arecoline's potential for biased agonism.

Visualization of β-Arrestin Recruitment Pathway

beta_arrestin_recruitment Arecoline Arecoline mAChR Muscarinic Receptor Arecoline->mAChR 1. Agonist Binding GRK GRK mAChR->GRK 2. GRK Activation P_mAChR Phosphorylated Receptor GRK->P_mAChR 3. Receptor Phosphorylation beta_Arrestin β-Arrestin P_mAChR->beta_Arrestin 4. β-Arrestin Recruitment Internalization Receptor Internalization beta_Arrestin->Internalization 5a. Desensitization Signaling G protein-independent Signaling beta_Arrestin->Signaling 5b. Signaling radioligand_binding_workflow start Start prep Prepare cell membranes expressing a specific muscarinic receptor subtype start->prep incubate Incubate membranes with a fixed concentration of radiolabeled antagonist (e.g., [3H]NMS) and varying concentrations of This compound prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate count Quantify radioactivity of bound radioligand using scintillation counting separate->count analyze Analyze data to determine the IC50 of arecoline count->analyze calculate Calculate the Ki value using the Cheng-Prusoff equation analyze->calculate end End calculate->end gtp_gamma_s_workflow start Start prep Prepare cell membranes expressing the muscarinic receptor of interest start->prep incubate Incubate membranes with [35S]GTPγS, GDP, and varying concentrations of this compound prep->incubate separate Separate bound from free [35S]GTPγS by rapid filtration incubate->separate count Quantify the amount of bound [35S]GTPγS using scintillation counting separate->count analyze Plot the specific binding of [35S]GTPγS as a function of arecoline concentration count->analyze determine Determine the EC50 and Emax for G protein activation analyze->determine end End determine->end calcium_imaging_workflow start Start culture Culture cells expressing the muscarinic receptor of interest on a suitable plate start->culture load Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) culture->load wash Wash cells to remove extracellular dye load->wash stimulate Stimulate cells with varying concentrations of arecoline hydrobromide wash->stimulate measure Measure the change in fluorescence intensity over time using a fluorescence microscope or plate reader stimulate->measure analyze Analyze the data to determine the EC50 for the calcium response measure->analyze end End analyze->end

References

The Pharmacological Profile of Arecoline Hydrobromide in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arecoline, an alkaloid derived from the areca nut, is a potent parasympathomimetic agent that readily crosses the blood-brain barrier. Its hydrobromide salt is frequently utilized in research to investigate its effects on the central nervous system (CNS). Arecoline hydrobromide acts as a non-selective partial agonist at muscarinic acetylcholine receptors (mAChRs) and also interacts with nicotinic acetylcholine receptors (nAChRs). This dual action leads to a complex pharmacological profile, including modulation of various neurotransmitter systems, cognitive enhancement, and a potential for dependence. This technical guide provides an in-depth overview of the CNS pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies for its study, and visualizing its impact on critical signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its receptor affinity, pharmacokinetic properties, and acute toxicity.

Table 1: Receptor Binding Affinity of Arecoline

Receptor SubtypeEC50 (nM)
Muscarinic M17[1]
Muscarinic M295[1]
Muscarinic M311[1]
Muscarinic M4410[1]
Muscarinic M569[1]
Nicotinic α4β2Partial agonist (6-10% efficacy)[2]
Nicotinic α6Partial agonist (6-10% efficacy)[2]
Nicotinic α7Silent agonist[2]

Table 2: Pharmacokinetic Parameters of Arecoline

SpeciesAdministration RouteDoseCmaxTmaxt1/2Brain Penetration
Beagle DogOral3 mg/kg60.61 ng/mL[3]120.07 min[3]69.32 min[3]Yes[4]
Rat (Fischer 344)Intraperitoneal5 mg/kg1142 ± 554 ng/mL (plasma)1 min33 ± 10 min (plasma)Rapidly crosses the blood-brain barrier[5]
Human (Alzheimer's Patients)Intravenous Infusion5 mg27.8 ± 20.5 ng/mL (plasma)-0.95 ± 0.54 min (α-phase), 9.33 ± 4.5 min (β-phase)Yes

Table 3: Acute Toxicity of this compound

SpeciesAdministration RouteLD50
MouseSubcutaneous100 mg/kg[6]
MouseOral600 mg/kg
MouseIntravenous18 mg/kg

Experimental Protocols

This section details the methodologies for key experiments used to characterize the CNS pharmacology of this compound.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity and selectivity of this compound for its target receptors.

Methodology: In Vitro Receptor Autoradiography with [3H]-Arecoline

  • Tissue Preparation: Animal brains are rapidly removed, frozen, and sectioned into thin (10-20 µm) coronal slices using a cryostat. The sections are then thaw-mounted onto gelatin-coated microscope slides.[7][8]

  • Incubation: The slide-mounted tissue sections are incubated with a solution containing [3H]-arecoline at various concentrations to determine total binding. For non-specific binding, a separate set of slides is incubated with [3H]-arecoline in the presence of a high concentration of a non-labeled competing ligand (e.g., atropine for muscarinic receptors).[7][8]

  • Washing: Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.[8]

  • Drying and Exposure: The slides are dried under a stream of cold air and apposed to tritium-sensitive film or phosphor imaging plates in light-tight cassettes.[8][9]

  • Data Analysis: The resulting autoradiograms are analyzed using a computerized densitometry system to quantify the density of binding sites in different brain regions.[9]

In Vivo Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique to measure the effects of this compound on neurotransmitter levels in specific brain regions of freely moving animals.

Methodology: In Vivo Microdialysis for Dopamine Release in the Rat Striatum

  • Probe Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum. Following a recovery period, a microdialysis probe is inserted through the guide cannula.[10][11]

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[10]

  • Sample Collection: Dialysate samples, containing extracellular fluid from the striatum, are collected at regular intervals before and after the administration of this compound.[10]

  • Neurochemical Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12]

  • Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline concentration.

Behavioral Assays for Cognitive Function

The Morris water maze is a widely used behavioral task to assess spatial learning and memory, functions known to be modulated by the cholinergic system.

Methodology: Morris Water Maze

  • Apparatus: A large circular pool is filled with opaque water, and a small escape platform is hidden just below the water surface.[13][14]

  • Acquisition Phase: Mice are placed in the pool from different starting positions and must learn the location of the hidden platform using distal visual cues in the room. The time taken to find the platform (escape latency) and the path length are recorded over several days of training.[13][15] this compound or a vehicle is administered before each training session.

  • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant where the platform was previously located is measured as an index of spatial memory retention.[16]

  • Data Analysis: Escape latencies, path lengths, and time in the target quadrant are analyzed to assess the effects of this compound on spatial learning and memory.[17]

Signaling Pathways

This compound exerts its effects on neuronal function through the activation of intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Muscarinic Receptor-Mediated PI3K/Akt Signaling

Activation of M1 and M3 muscarinic receptors by arecoline can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and plasticity.

PI3K_Akt_Pathway Arecoline Arecoline Hydrobromide mAChR Muscarinic Acetylcholine Receptor (M1/M3) Arecoline->mAChR Gq_11 Gq/11 mAChR->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PI3K PI3K Gq_11->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Plasticity mTOR->Cell_Survival

Caption: Arecoline-activated PI3K/Akt signaling cascade.

Arecoline-Induced Calcium Mobilization

Binding of arecoline to Gq-coupled muscarinic receptors activates Phospholipase C, leading to the generation of inositol trisphosphate (IP3) and subsequent release of intracellular calcium from the endoplasmic reticulum.

Calcium_Signaling Arecoline Arecoline Hydrobromide mAChR Muscarinic Acetylcholine Receptor (Gq-coupled) Arecoline->mAChR PLC Phospholipase C (PLC) mAChR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum Ca2_ER Ca2+ Ca2_cyto Cytosolic Ca2+ (increased) IP3R->Ca2_cyto releases Ca2+ Downstream Downstream Cellular Responses Ca2_cyto->Downstream Behavioral_Workflow Start Start: Animal Acclimation Grouping Randomized Grouping Start->Grouping Treatment This compound or Vehicle Administration Grouping->Treatment Behavioral_Test Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral_Test Data_Collection Data Collection (Latency, Path Length, etc.) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Conclusion on Cognitive Effects Data_Analysis->Conclusion

References

Arecoline Hydrobromide: A Technical Examination of its Binding Affinity for M1 and M2 Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of arecoline hydrobromide to M1 and M2 muscarinic acetylcholine receptors. Arecoline, a primary alkaloid from the areca nut, is a well-known agonist of muscarinic acetylcholine receptors and has been a subject of extensive research due to its wide range of physiological effects.[1] Understanding its differential binding affinity and functional activity at various receptor subtypes is crucial for the development of selective therapeutic agents with improved efficacy and reduced side effects. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies for assessing binding affinity, and a visualization of the associated signaling pathways.

Quantitative Binding Affinity of this compound: M1 vs. M2 Receptors

The binding affinity of this compound for M1 and M2 muscarinic receptors has been characterized using various in vitro assays. The data consistently demonstrates a preferential binding to the M1 receptor subtype over the M2 subtype.

A key measure of a ligand's functional potency is its half-maximal effective concentration (EC50). For this compound, the EC50 values clearly indicate a higher potency at the M1 receptor. Specifically, this compound exhibits an EC50 of 7 nM for the M1 receptor, compared to 95 nM for the M2 receptor.[2] This approximate 13.5-fold selectivity for the M1 receptor subtype is a significant characteristic of its pharmacological profile.

While specific Ki and IC50 values for this compound are not consistently reported across the literature, studies on arecoline (the free base) and its derivatives provide further context. For instance, competitive binding assays using [3H]N-methylscopolamine ([3H]NMS) have shown that arecoline possesses Ki values in the micromolar range for muscarinic receptors.[3] Furthermore, research on arecoline derivatives highlights that modifications to the arecoline scaffold can significantly alter binding affinity and selectivity, with some derivatives showing a pronounced selectivity for the M1 receptor.[3] It is important to note that the binding affinity of agonists can be influenced by the presence of G-proteins, with GTP causing a conversion of high-affinity binding sites to low-affinity sites, an effect that is more pronounced for M2 receptors.[4]

ParameterM1 ReceptorM2 ReceptorReference
EC50 7 nM95 nM[2]
Ki (Arecoline) Micromolar RangeMicromolar Range[3]

Experimental Protocols

The determination of binding affinity and functional activity of ligands such as this compound at M1 and M2 receptors involves a variety of established experimental protocols. The following sections detail the methodologies for two common assays: the radioligand competition binding assay and the functional GTPγS binding assay.

Radioligand Competition Binding Assay

This assay is a gold-standard method for determining the binding affinity (Ki) of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for M1 and M2 muscarinic receptors.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human M1 or M2 muscarinic receptors.

  • Radioligand: [3H]-N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.1% polyethyleneimine (PEI).[5]

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-M1 and CHO-M2 cells to confluence.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (containing a specific amount of protein).

      • A fixed concentration of [3H]NMS (typically at or near its Kd).

      • Varying concentrations of this compound (typically spanning a 5-log unit range).

    • For determining non-specific binding, a separate set of wells should contain a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine) instead of this compound.

    • For determining total binding, another set of wells should contain only the cell membranes and [3H]NMS.

  • Incubation:

    • Incubate the plates at room temperature (e.g., 23°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[5]

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain the specific binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Experimental_Workflow_Radioligand_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture CHO-M1 or CHO-M2 Cell Culture Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + [3H]NMS + Arecoline HBr) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation ([3H]NMS, Arecoline HBr) Reagent_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Data Processing (Total, Non-specific, Specific Binding) Scintillation_Counting->Data_Processing Curve_Fitting IC50 Determination (Sigmoidal Dose-Response) Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calculation

Caption: Workflow for Radioligand Competition Binding Assay.

GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest upon agonist binding. It is particularly useful for distinguishing between agonists, antagonists, and inverse agonists.[4]

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating G-proteins coupled to M1 (Gq) and M2 (Gi) receptors.

Materials:

  • Cell Lines: CHO cells stably expressing human M1 or M2 receptors.

  • Radioligand: [35S]GTPγS.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP: To ensure a basal state of G-protein activity.

  • Glass Fiber Filters (e.g., Whatman GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Prepare cell membranes from CHO-M1 and CHO-M2 cells as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation.

      • GDP (a low concentration, e.g., 10 µM).

      • Varying concentrations of this compound.

    • Pre-incubate for a short period (e.g., 15-30 minutes) at 30°C.

    • Initiate the reaction by adding [35S]GTPγS.

    • For basal activity, wells should contain membranes, GDP, and [35S]GTPγS without the agonist.

    • For non-specific binding, a separate set of wells should contain a high concentration of unlabeled GTPγS.

  • Incubation:

    • Incubate the plates at 30°C for a defined period (e.g., 60 minutes).

  • Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding to determine the amount of [35S]GTPγS bound.

    • Plot the amount of bound [35S]GTPγS as a function of the log concentration of this compound.

    • Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve.

Experimental_Workflow_GTP_gamma_S cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep CHO-M1 or CHO-M2 Membrane Preparation Pre_Incubation Pre-incubation (Membranes + GDP + Arecoline HBr) Membrane_Prep->Pre_Incubation Reagent_Prep Reagent Preparation ([35S]GTPγS, GDP, Arecoline HBr) Reagent_Prep->Pre_Incubation Reaction_Initiation Reaction Initiation (Addition of [35S]GTPγS) Pre_Incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Processing Data Processing (Basal vs. Stimulated Binding) Quantification->Data_Processing Curve_Fitting EC50 & Emax Determination (Dose-Response Curve) Data_Processing->Curve_Fitting

Caption: Workflow for GTPγS Functional Assay.

Signaling Pathways

The differential binding of this compound to M1 and M2 receptors triggers distinct intracellular signaling cascades.

M1 Receptor Signaling Pathway

The M1 muscarinic receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by an agonist like this compound, the following cascade is initiated:

  • G-protein Activation: The activated M1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • PLC Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

M1_Signaling_Pathway Arecoline Arecoline Hydrobromide M1_Receptor M1 Receptor Arecoline->M1_Receptor Binds Gq_protein Gq/11 Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Cellular_Response_M1 Cellular Response PKC->Cellular_Response_M1 Phosphorylates Targets

Caption: M1 Receptor Signaling Pathway.

M2 Receptor Signaling Pathway

The M2 muscarinic receptor is coupled to the Gi/o family of G-proteins, which are inhibitory in nature. Agonist binding initiates the following signaling events:

  • G-protein Activation: The activated M2 receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the activity of adenylyl cyclase.

  • cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

  • PKA Inactivation: The reduced levels of cAMP lead to the inactivation of protein kinase A (PKA).

  • Modulation of Ion Channels: The βγ-subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as opening G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

  • Cellular Response: The combination of decreased PKA activity and ion channel modulation results in an overall inhibitory cellular response.

M2_Signaling_Pathway Arecoline Arecoline Hydrobromide M2_Receptor M2 Receptor Arecoline->M2_Receptor Binds Gi_protein Gi/o Protein M2_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits Ion_Channel Ion Channel (e.g., GIRK) Gi_protein->Ion_Channel Modulates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_M2 Cellular Response PKA->Cellular_Response_M2 Reduced Phosphorylation Ion_Channel->Cellular_Response_M2 Alters Membrane Potential

Caption: M2 Receptor Signaling Pathway.

References

chemical properties and solubility of arecoline hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Chemical Properties and Solubility of Arecoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility characteristics of this compound. The information is curated to support research, development, and quality control activities involving this important alkaloid. All quantitative data is presented in tabular format for clarity and ease of comparison. Detailed experimental protocols for key analytical procedures are also provided, alongside graphical representations of signaling pathways and experimental workflows to facilitate a deeper understanding.

Chemical and Physical Properties

This compound is the hydrobromide salt of arecoline, a naturally occurring alkaloid found in the nuts of the Areca catechu palm.[1] It presents as a white to off-white or light yellow crystalline powder.[1][2][3][4][5][6] The conversion to its hydrobromide salt enhances its stability and aqueous solubility compared to the free base.[1]

Table 1: Core Chemical and Physical Properties of this compound

PropertyValueReferences
CAS Number 300-08-3[1][3][5][7][8][9][10]
Molecular Formula C₈H₁₄BrNO₂[1][4][5][7][8][11][12][13]
Molecular Weight 236.11 g/mol [1][3][5][7][8][9][10][11][12][13][14]
Melting Point 168 - 179 °C[2][3][4][11][15]
pKa ~6.8 (of conjugate acid)[6][15]
Appearance White to light yellow crystalline powder[1][2][3][4][5][6]

Solubility Profile

This compound exhibits good solubility in polar solvents, a critical factor for its formulation and use in pharmacological research.

Table 2: Solubility of this compound

SolventSolubilityReferences
Water Soluble; 1000 g/L (20°C); >35.4 µg/mL (pH 7.4)[2][7][11][16][17]
Phosphate-Buffered Saline (PBS, pH 7.2) ~10 mg/mL[18]
Ethanol Soluble[2]
Chloroform Slightly soluble[2]
Ether Slightly soluble[2]

Key Experimental Protocols

The following sections detail standardized methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point range of a crystalline solid.[1][2]

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 1-2 mm.[2] The sample should be compacted by tapping the tube gently.[8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) alongside a calibrated thermometer.[1][2]

  • Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.[1]

  • Measurement: For an accurate measurement, a fresh sample is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.[10]

  • Data Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.[8]

    • T2: The temperature at which the entire sample has completely melted into a clear liquid.[8]

  • Reporting: The melting point is reported as the range from T1 to T2. The procedure should be repeated with a fresh sample to ensure consistency.[1]

Determination of Aqueous Solubility (OECD 105 Flask Method)

The flask method is suitable for substances with a solubility greater than 10⁻² g/L and is a standard procedure outlined by the Organisation for an Economic Co-operation and Development (OECD).[7][19]

Methodology:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.[7][19]

  • Equilibration: An excess amount of this compound is added to a flask containing deionized water. The flask is then agitated (e.g., shaken or stirred) at a constant, controlled temperature (preferably 20 ± 0.5 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[7][20]

  • Phase Separation: Once equilibrium is reached, the mixture is allowed to stand to let the undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.[15]

  • Analysis: The concentration of this compound in the clear, saturated aqueous solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][21]

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in g/L or mg/mL.

G Workflow for Aqueous Solubility Determination (OECD 105 Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Arecoline HBr to water in a flask B Agitate at constant temperature (e.g., 20°C) for 24-48h A->B C Centrifuge or filter to separate solid from saturated solution B->C D Analyze supernatant concentration via HPLC-UV C->D E Calculate solubility (g/L or mg/mL) D->E

Caption: Experimental workflow for determining aqueous solubility.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate and common method for determining the ionization constant (pKa) of a substance.[12][22]

Methodology:

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[22]

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in water. To maintain constant ionic strength, a background electrolyte like potassium chloride (0.15 M) is added.[22]

  • Titration: The solution is placed in a thermostatted vessel and stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[22]

  • Data Collection: After each addition of the titrant, the pH of the solution is recorded once the reading stabilizes.[22]

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added.

  • pKa Determination: The pKa is determined from the pH value at the half-equivalence point of the titration. At this point, the concentrations of the protonated and deprotonated forms of the analyte are equal.[13] The equivalence point is identified as the inflection point on the sigmoid titration curve.[12]

Signaling Pathway

Arecoline acts as a non-selective partial agonist at both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors.[5][9] Its interaction with these receptors, particularly muscarinic subtypes, initiates a cascade of intracellular signaling events that are linked to its various pharmacological effects.

G This compound Signaling Pathway cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular Cellular Response arecoline Arecoline HBr mAChR Muscarinic Receptors (M1-M5) arecoline->mAChR Agonist nAChR Nicotinic Receptors (e.g., α4β2, α7) arecoline->nAChR Partial Agonist EGFR EGFR Activation mAChR->EGFR PI3K_Akt PI3K / Akt Pathway mAChR->PI3K_Akt MAPK Ras/Raf/MEK/ERK (MAPK Pathway) mAChR->MAPK nAChR->PI3K_Akt nAChR->MAPK EGFR->MAPK proliferation Cell Proliferation & Survival PI3K_Akt->proliferation MAPK->proliferation migration Migration & Invasion MAPK->migration

Caption: Simplified signaling pathway of arecoline.

References

understanding the cholinergic effects of arecoline hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Cholinergic Effects of Arecoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the hydrobromide salt of arecoline, a natural alkaloid derived from the nut of the Areca catechu palm.[1][2] As the primary active constituent of the areca (betel) nut, it is widely consumed by millions worldwide.[1] In scientific research and pharmacology, arecoline is recognized as a potent cholinergic agent that acts as an agonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively).[3][4] Its parasympathomimetic properties have made it a valuable tool for studying the cholinergic system and a compound of interest for potential therapeutic applications, particularly in the context of cognitive function and neurodegenerative diseases like Alzheimer's disease.[2][5] However, its utility is tempered by a range of toxic effects, including potential carcinogenicity.[6][7] This guide provides a detailed technical overview of the cholinergic effects of this compound, focusing on its receptor interactions, downstream signaling, and relevant experimental methodologies.

Core Mechanism of Cholinergic Action

This compound exerts its effects by mimicking the neurotransmitter acetylcholine.[8] Its primary mechanism is agonism at G-protein coupled muscarinic receptors, though it also demonstrates activity at select ionotropic nicotinic receptors.

Muscarinic Receptor Agonism

Arecoline is a non-selective partial agonist of muscarinic acetylcholine receptors (M1-M5).[9] Its binding to these receptors initiates a cascade of intracellular signaling events. The activation of M1, M3, and M5 receptors, which are coupled to Gq/11 proteins, stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation. This pathway is responsible for many of arecoline's excitatory effects, such as smooth muscle contraction in the gastrointestinal tract.[6] Activation of M2 and M4 receptors, coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

Nicotinic Receptor Activity

While primarily known as a muscarinic agonist, arecoline also interacts with specific nAChR subtypes. It acts as a partial agonist with low efficacy (approximately 6-10%) for nAChRs containing α4 and β2 subunits, as well as those containing α6 and β3 subunits.[10][11] These receptor subtypes are strongly associated with the addictive properties of nicotine.[10] Furthermore, arecoline functions as a silent agonist at the α7 nAChR; it does not activate the receptor alone but elicits a response when co-applied with a positive allosteric modulator, a mechanism that may contribute to its reported anti-inflammatory properties.[10][11][12]

Quantitative Receptor Activity Data

The efficacy of arecoline varies across the five muscarinic receptor subtypes. The following table summarizes key quantitative data for its activity.

Receptor SubtypeParameterValue (nM)Reference
Muscarinic M1EC₅₀7
Muscarinic M2EC₅₀95
Muscarinic M3EC₅₀11
Muscarinic M4EC₅₀410
Muscarinic M5EC₅₀69

Downstream Signaling Pathways

The cholinergic effects of arecoline are mediated by complex intracellular signaling cascades. Beyond the canonical G-protein pathways, arecoline has been shown to modulate other critical signaling networks, including the PI3K-Akt and MAPK pathways, which can influence cell proliferation, inflammation, and fibrosis.[13][14] The diagram below illustrates the primary Gq-coupled signaling pathway activated by arecoline at M1, M3, and M5 muscarinic receptors.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol arecoline This compound receptor Muscarinic Receptor (M1, M3, M5) arecoline->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates response Cellular Responses (e.g., Smooth Muscle Contraction) pkc->response Phosphorylates Targets

Arecoline-induced Gq-coupled signaling pathway.

Key Physiological and Pathological Effects

Arecoline's widespread cholinergic agonism results in diverse physiological effects.

  • Central Nervous System: It can stimulate the CNS, with research suggesting potential for enhancing cognitive functions like memory and learning.[2][5] This has led to investigations into its use for managing symptoms of Alzheimer's disease.[2]

  • Parasympathomimetic Effects: Arecoline stimulates functions governed by the parasympathetic nervous system. This includes increased salivation and bronchial secretions, as well as enhanced gastrointestinal motility.[5]

  • Cardiovascular System: It can influence cardiovascular function, including heart rate.[5]

  • Toxicity and Carcinogenesis: Chronic exposure to arecoline is associated with significant toxicity.[1] It can induce oral submucous fibrosis (OSF), a precancerous condition, and is linked to oral squamous cell carcinoma (OSCC) through mechanisms involving oxidative stress and immune dysfunction.[6] At high doses, it can be cytotoxic, leading to cell cycle arrest and apoptosis.[15][16]

Detailed Experimental Protocols

Characterizing the cholinergic effects of this compound involves a range of in vivo and in vitro methodologies.

In Vivo Protocol: Assessment of Hepatotoxicity in a Rat Model

This protocol is adapted from methodologies used to study arecoline-induced organ toxicity.[14]

  • Animal Model: Use male Wistar rats (or a similar strain), housed under standard laboratory conditions. Acclimatize animals for at least one week prior to the experiment.

  • Grouping and Dosing:

    • Control Group: Administer normal saline (vehicle) orally (p.o.) daily.

    • Arecoline Group: Administer this compound dissolved in normal saline at a specified dose (e.g., 10 mg/kg/day, p.o.) for a set period (e.g., 7-14 days).[14][17]

  • Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and perfuse and collect the liver for histopathological analysis.

  • Biochemical Analysis: Centrifuge blood samples to obtain serum. Measure levels of liver injury markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard assay kits.[14]

  • Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe cellular morphology and signs of injury.

  • Data Analysis: Compare serum ALT/AST levels between control and treated groups using an appropriate statistical test (e.g., t-test or ANOVA). Correlate biochemical findings with histopathological observations.

In Vitro Protocol: Cell Proliferation (CCK-8) Assay

This protocol is based on studies investigating the dose-dependent effects of arecoline on cell viability.[18]

  • Cell Culture: Culture human primary cells (e.g., buccal mucosal fibroblasts) or a relevant cell line (e.g., CAL 27 for OSCC) in appropriate media and conditions (e.g., 37°C, 5% CO₂).

  • Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with media containing different concentrations of arecoline (e.g., low dose: 0.1-10 µg/ml; high dose: 20-160 µg/ml) and a vehicle control.[18] Incubate for a specified time (e.g., 24 or 48 hours).

  • CCK-8 Assay:

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ or proliferative effects.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the molecular effects of this compound in a cell-based experiment.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion Hypothesis Hypothesis Formulation CellCulture Cell Line Selection & Culture Hypothesis->CellCulture DoseSelection Dose-Response Pilot Study CellCulture->DoseSelection Treatment Treatment with This compound DoseSelection->Treatment Harvesting Cell Harvesting & Lysate Preparation Treatment->Harvesting Assay Biochemical Assay (e.g., Western Blot, qPCR) Harvesting->Assay DataAcq Data Acquisition (e.g., Imaging, Spectrometry) Assay->DataAcq Stats Statistical Analysis DataAcq->Stats Interpretation Interpretation of Results Stats->Interpretation Conclusion Conclusion & Publication Interpretation->Conclusion

Typical workflow for in vitro arecoline studies.

Conclusion

This compound is a powerful cholinergic agonist with complex pharmacology. Its non-selective action on muscarinic receptors and specific interactions with nicotinic subtypes make it a critical tool for neuropharmacological research. While it shows potential for modulating cognitive processes, its significant toxicity, particularly in the oral mucosa, necessitates careful consideration in any therapeutic development. The methodologies outlined in this guide provide a framework for further investigation into the nuanced molecular and physiological effects of this potent natural alkaloid.

References

Unveiling Arecoline Hydrobromide: From Discovery to Early Scientific Exploration

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Arecoline hydrobromide, a salt of the primary psychoactive alkaloid found in the nuts of the Areca catechu palm, has a history rooted in traditional medicine and early veterinary science. Its journey from a natural stimulant to a subject of scientific inquiry reveals a fascinating intersection of ethnobotany, pharmacology, and the nascent stages of drug discovery. This technical guide delves into the discovery of this compound and its early research applications, providing a comprehensive overview for professionals in the field. The focus is on the foundational studies that characterized its properties and explored its therapeutic potential, laying the groundwork for future research.

Discovery and Isolation

The isolation of arecoline from areca nuts was first described in the late 19th century. Early methods for its extraction were rudimentary, often involving the use of acidified water to extract the alkaloids from the powdered nuts, followed by a series of clean-up steps. A historical method from the 1911 German Pharmacopoeia outlines such a process.[1] Later, industrial-scale extraction methods were developed, including a 1927 process that utilized diethyl ether for extraction.[1]

Early Isolation Protocol

A common early laboratory method for the isolation of arecoline involved the following steps:

  • Maceration: Powdered areca nuts were macerated in an alkaline solution (e.g., sodium hydroxide) to liberate the free base form of arecoline.

  • Steam Distillation: The mixture was then subjected to steam distillation. Arecoline, being volatile, would pass over with the steam.

  • Extraction: The distillate, containing arecoline, was collected in an acidic solution (e.g., sulfuric acid) to form the more stable salt.

  • Purification: The acidic solution was then made alkaline, and the liberated arecoline was extracted with an organic solvent like ether.

  • Salt Formation: To obtain the hydrobromide salt, the purified arecoline base was dissolved in an alcohol and treated with hydrobromic acid, leading to the crystallization of this compound.

Early Research Applications

Early scientific investigations into this compound focused on two primary areas: its anthelmintic properties in veterinary medicine and its effects on the central nervous system, particularly in the context of cognitive function.

Veterinary Anthelmintic Use

One of the earliest and most widespread applications of this compound was as a veterinary anthelmintic, specifically for the treatment of tapeworms (cestodes) in dogs.

Early 20th-century studies to determine the efficacy of this compound as an anthelmintic in dogs typically involved the following protocol:

  • Animal Selection: Dogs naturally or experimentally infected with tapeworms were selected for the studies.

  • Dosage Administration: this compound was administered orally, often as a solution in water. Dosages were typically calculated based on the dog's body weight.

  • Fecal Examination: After administration, the dogs' feces were collected and examined for the presence of expelled tapeworms, including the scolex (head) to ensure complete removal.

  • Necropsy (in some studies): To definitively determine efficacy, some studies involved the euthanasia of the animals after a set period to examine the intestinal tract for any remaining parasites.

The following table summarizes the quantitative data from early studies on the anthelmintic efficacy of this compound in dogs.

Study PeriodAnimal ModelParasiteDosageEfficacyReference
Early 20th CenturyDogsTapeworms (Cestodes)2-5 mg/kg body weight (oral)100% effective rate on Dipylidium caninum, Multiceps, Taenia pisiformis, and Mesocestoides lineatus. 99.9% effective rate on Echinococcus granulosus.[2]Reinhardt (1933)[3]
Early 20th CenturyDogsTapeworm40 mg (oral, for 5 days)Completely controlled tapeworm.Tang & Eisenbrand (1992)[1]
Cognitive and Neurological Research

The cholinergic properties of arecoline, specifically its action as a muscarinic acetylcholine receptor agonist, led to early interest in its potential to influence cognitive function. This research was particularly relevant to conditions characterized by cholinergic deficits, such as Alzheimer's disease.

While much of the significant clinical research on arecoline and Alzheimer's disease occurred later in the 20th century, early investigations laid the groundwork.

A representative early clinical trial investigating the effects of this compound in patients with Alzheimer's disease followed this general protocol:

  • Patient Selection: Patients diagnosed with probable Alzheimer's disease were recruited for the study.

  • Study Design: A double-blind, placebo-controlled, crossover design was often employed.

  • Drug Administration: this compound was administered intravenously at varying infusion rates.

  • Cognitive Assessment: A battery of psychometric tests was administered at baseline and during the infusion period to assess various cognitive domains, such as memory, attention, and language.

  • Physiological and Behavioral Monitoring: Patients were monitored for any physiological changes (e.g., heart rate, blood pressure) and behavioral effects.

The following table summarizes the findings from an early clinical trial of this compound in Alzheimer's disease patients.

Dosage (Intravenous Infusion)Cognitive EffectsBehavioral and Affective EffectsReference
1 mg/hMarginal improvement in picture recognition and word-finding.[4]Psychomotor activation and slightly improved affect.[4]Multiple-dose Arecoline Infusions in Alzheimer's Disease (PubMed)[4]
2 mg/hMarginal improvement in picture recognition and word-finding.[4]Psychomotor activation and slightly improved affect.[4]Multiple-dose Arecoline Infusions in Alzheimer's Disease (PubMed)[4]
4 mg/hNo statistically significant improvement in most cognitive tasks.[4]Increasing psychomotor retardation.[4]Multiple-dose Arecoline Infusions in Alzheimer's Disease (PubMed)[4]

It is important to note that while lower doses showed some marginal cognitive and positive behavioral effects, higher doses were associated with negative psychomotor effects, and no statistically significant improvement was observed in most cognitive tasks.[4]

Mechanism of Action: Signaling Pathway

Arecoline's pharmacological effects are primarily attributed to its role as a non-selective agonist of muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are widely distributed in the central and peripheral nervous systems and are involved in a multitude of physiological processes.

Arecoline_Signaling_Pathway Arecoline This compound mAChR Muscarinic Acetylcholine Receptor (mAChR) Arecoline->mAChR Binds to G_protein G-protein (Gq/11) mAChR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction, neuronal excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Arecoline's primary signaling pathway via muscarinic receptors.

Conclusion

The discovery and early research into this compound laid a critical foundation for understanding its pharmacological profile. Its initial application as a veterinary anthelmintic demonstrated its potent biological activity. Subsequent investigations into its effects on the central nervous system, driven by its cholinergic mechanism of action, opened avenues for exploring its potential in treating cognitive disorders, although these early studies also highlighted the challenges of its narrow therapeutic window. The methodologies and findings from this early period, though lacking the sophistication of modern research, were instrumental in shaping the scientific perception of arecoline and continue to provide valuable context for contemporary studies on this multifaceted alkaloid. This guide provides a structured overview of this foundational knowledge, intended to inform and guide the work of researchers and professionals in the ongoing exploration of arecoline and its derivatives.

References

Methodological & Application

In Vivo Experimental Protocol for Arecoline Hydrobromide in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments in mice using arecoline hydrobromide, a prominent alkaloid from the areca nut. This document outlines various administration routes, dosage considerations, and a suite of behavioral and toxicological assays to characterize the effects of this compound.

Introduction

Arecoline is a parasympathomimetic alkaloid found in the areca nut, known to act as a partial agonist at muscarinic acetylcholine receptors. It is frequently used in preclinical research to investigate its effects on cognition, motor function, and its potential toxicity. This compound is the hydrobromide salt of arecoline, often used in research for its stability and solubility. This document provides detailed protocols for its in vivo application in mouse models, aiding in the standardized assessment of its pharmacological and toxicological profile.

Materials and Reagents

  • This compound (CAS No. 300-08-3)

  • Sterile Saline (0.9% NaCl)

  • Sterile Distilled Water

  • Vehicle (e.g., sterile saline or distilled water)

  • Standard laboratory equipment (pipettes, tubes, vortex mixer, etc.)

  • Animal handling and administration equipment (syringes, needles, oral gavage tubes, etc.)

Animal Models

  • Species: Mus musculus (Mouse)

  • Strains: Various strains can be used depending on the research question (e.g., C57BL/6, Swiss albino).

  • Age and Weight: Typically, adult mice (8-12 weeks old) weighing 20-30g are used.

  • Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Acclimatize animals to the facility for at least one week before experimentation. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound Solution

This compound should be dissolved in a suitable vehicle, most commonly sterile saline or sterile distilled water. The solution should be prepared fresh on the day of the experiment.

Example Preparation for a 10 mg/mL Stock Solution:

  • Weigh 100 mg of this compound powder.

  • Dissolve in 10 mL of sterile saline in a sterile conical tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • The final concentration will be 10 mg/mL. This stock can be further diluted to achieve the desired final concentration for injection or administration.

Administration Routes and Dosages

The choice of administration route and dosage depends on the specific aims of the study. Below are common routes and a summary of reported dosages.

Administration Routes
  • Intraperitoneal (IP) Injection: A common route for systemic administration, offering rapid absorption.

  • Oral Gavage (PO): Direct administration into the stomach, mimicking oral ingestion.

  • Subcutaneous (SC) Injection: Administration under the skin, providing a slower absorption rate than IP.

  • Drinking Water: Chronic administration method where the compound is dissolved in the animals' drinking water.

Dosage Summary

The following table summarizes dosages of this compound used in various mouse studies. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental paradigm.

Administration RouteDosage RangeReported Effects
Intraperitoneal (IP) 1.5 mg/animal; 10-40 mg/kgInhibition of locomotor activity, genotoxicity.[1][2]
Oral Gavage (PO) 1 mg/animal; 10-40 mg/kg; 100-1000 mg/kg (toxicity)Genotoxicity, anti-fatigue effects, subchronic toxicity.[3][4][5]
Subcutaneous (SC) 2 mg/kg; 10 mg/kgEffects on neurotransmitter levels.[6]
Drinking Water 2.5 mg/kg/day; 5 mg/kg/day; 500 µg/mLAttenuation of memory impairment, co-carcinogenicity studies.[3][7]

Experimental Protocols

A battery of behavioral tests can be employed to assess the multifaceted effects of this compound. It is recommended to perform the least stressful tests first.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral & Toxicological Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Arecoline_Prep This compound Solution Preparation Animal_Acclimation->Arecoline_Prep Administration Drug Administration (IP, PO, SC, or Drinking Water) Arecoline_Prep->Administration Control Vehicle Control Administration Arecoline_Prep->Control Locomotor Locomotor Activity (Open Field Test) Administration->Locomotor Control->Locomotor Cognition Cognitive Function (Y-Maze Test) Locomotor->Cognition Anxiety Anxiety-like Behavior (Elevated Plus Maze) Cognition->Anxiety Motor Motor Coordination (Rotarod Test) Anxiety->Motor Toxicity Toxicological Assessment (e.g., Micronucleus Assay) Motor->Toxicity Data_Collection Data Collection Toxicity->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General experimental workflow for in vivo studies of this compound in mice.

Locomotor Activity (Open Field Test)

This test assesses spontaneous locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material. The arena is often divided into a central and a peripheral zone.

  • Procedure:

    • Acclimatize mice to the testing room for at least 30-60 minutes before the test.

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).

    • Record the activity using an automated tracking system or by manual scoring.

    • Clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

  • Parameters Measured:

    • Total distance traveled

    • Time spent in the center vs. periphery

    • Number of entries into the center zone

    • Rearing frequency

Cognitive Function (Y-Maze Test)

The Y-maze is used to assess spatial working memory based on the natural tendency of mice to explore novel environments.

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high) positioned at 120-degree angles from each other.

  • Procedure:

    • Acclimatize mice to the testing room for at least 30-60 minutes.

    • Place the mouse at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).

    • Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

    • Clean the maze with 70% ethanol between trials.

  • Parameters Measured:

    • Spontaneous Alternation: The number of consecutive entries into three different arms.

    • Percentage of Alternation: Calculated as: (Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2) * 100. A higher percentage indicates better spatial working memory.

Anxiety-Like Behavior (Elevated Plus Maze)

This test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.[8][9][10]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50-80 cm), with two open arms and two enclosed arms of equal dimensions.[10]

  • Procedure:

    • Acclimatize mice to the testing room for at least 30-60 minutes.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.[9][11]

    • Record the session with a video camera for later analysis.

    • Clean the maze with 10% isopropyl alcohol or 70% ethanol between trials.[11]

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Anxiolytic-like effects are indicated by an increase in the time spent and entries into the open arms.

Motor Coordination (Rotarod Test)

This test assesses balance and motor coordination.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Acclimatize mice to the testing room.

    • Place the mice on the stationary rod for a brief period of habituation.

    • Start the rotation at a low constant speed (e.g., 4 rpm) and then gradually accelerate to a higher speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).[12][13]

    • Record the latency to fall from the rod.

    • Typically, mice are given 3 trials with an inter-trial interval of at least 15 minutes.[12]

  • Parameters Measured:

    • Latency to fall (in seconds).

    • The speed of the rod at the time of falling.

Toxicological Assessment

Acute Toxicity (LD50)

The median lethal dose (LD50) is a measure of acute toxicity.

Administration RouteLD50 in Mice
Oral 100 mg/kg[1][14]
Subcutaneous 100 mg/kg
Genotoxicity (In Vivo Micronucleus Assay)

This assay is used to detect chromosomal damage. Arecoline has been shown to induce micronucleus formation.[3][15][16]

  • Procedure:

    • Administer this compound to mice, typically via IP injection or oral gavage.

    • A positive control (e.g., cyclophosphamide) and a vehicle control group should be included.[15]

    • Sacrifice the animals at appropriate time points after treatment (e.g., 24 and 48 hours).[15]

    • Collect bone marrow from the femur and prepare slides.

    • Stain the slides (e.g., with Giemsa stain).

    • Under a microscope, score the number of micronucleated polychromatic erythrocytes (MN-PCEs) in a population of PCEs (e.g., at least 4000 PCEs per animal).[15]

  • Endpoint: A significant increase in the frequency of MN-PCEs in treated animals compared to controls indicates genotoxic potential.

Signaling Pathway

Arecoline primarily acts on the muscarinic acetylcholine receptors, which are G-protein coupled receptors. The following diagram illustrates a simplified signaling pathway upon receptor activation.

signaling_pathway Arecoline Arecoline Hydrobromide Receptor Muscarinic Acetylcholine Receptor (M1, M2, M3, M4) Arecoline->Receptor G_Protein G-Protein Activation (Gq/11 or Gi/o) Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC Gq/11 AC Adenylyl Cyclase Inhibition G_Protein->AC Gi/o IP3_DAG IP3 and DAG Production PLC->IP3_DAG cAMP Decreased cAMP AC->cAMP Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability, Smooth Muscle Contraction) Ca_PKC->Cellular_Response cAMP->Cellular_Response

Caption: Simplified signaling pathway of arecoline via muscarinic acetylcholine receptors.

References

Application Notes and Protocols for the Use of Arecoline Hydrobromide in Rodent Models of Cognitive Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory loss, and behavioral changes. One of the key pathological hallmarks of AD is the degeneration of cholinergic neurons in the basal forebrain, leading to a significant reduction in the neurotransmitter acetylcholine (ACh) in the cerebral cortex and hippocampus. This "cholinergic hypothesis" has been a cornerstone of AD research and has led to the development of cholinomimetic therapies.

Arecoline hydrobromide is a salt of arecoline, a natural alkaloid found in the areca nut. It acts as a non-selective agonist at both muscarinic and nicotinic acetylcholine receptors, with a notable affinity for the M1 muscarinic receptor subtype.[1][2] The M1 receptor is highly expressed in the hippocampus and cerebral cortex, regions critical for learning and memory. Stimulation of M1 receptors is known to play a significant role in memory consolidation.[1][3]

It is important to note that this compound is not typically used to induce a primary model of Alzheimer's disease in rodents. Instead, its role in AD research is primarily as a pharmacological tool to:

  • Probe the function of the cholinergic system in learning and memory.

  • Act as a positive control for potential cognitive-enhancing therapies.

  • Reverse the cognitive deficits induced by cholinergic antagonists, such as scopolamine, thereby modeling the cholinergic dysfunction observed in AD.

These application notes provide an overview of the use of this compound in rodent models relevant to Alzheimer's disease research, with detailed protocols for key behavioral assays.

Mechanism of Action: Cholinergic Signaling in Cognitive Function

Arecoline exerts its effects by directly stimulating muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which are G-protein coupled receptors. The activation of M1 receptors in hippocampal neurons triggers a signaling cascade that is crucial for synaptic plasticity and memory formation.[4][5]

The binding of arecoline to the M1 receptor activates a Gq protein, which in turn stimulates the enzyme phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG initiate a cascade of downstream events that modulate neuronal excitability and synaptic strength, contributing to memory consolidation. Another important consequence of M1 receptor activation is the inhibition of the M-current, a potassium current mediated by KCNQ channels, which leads to increased neuronal excitability.[1][2]

Arecoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Arecoline This compound M1R M1 Muscarinic Receptor Arecoline->M1R Gq Gq Protein M1R->Gq activates KCNQ KCNQ Channel M1R->KCNQ inhibits PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Excitability Increased Neuronal Excitability KCNQ->Excitability leads to ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Downstream Downstream Signaling & Synaptic Plasticity Ca2->Downstream modulates PKC->Downstream modulates

Caption: Arecoline's signaling pathway in cognitive enhancement.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on cognitive function in rodents.

Table 1: Dose-Response of this compound on Cognitive Performance in Mice

Treatment GroupDose (mg/kg/day, in drinking water)Behavioral TestOutcome MeasureResultReference
Control0Y-MazeSpontaneous Alternation (%)~55%[6]
Arecoline2.5Y-MazeSpontaneous Alternation (%)~65%[6]
Arecoline5Y-MazeSpontaneous Alternation (%)~70%[6]
Control0Conditioned Place PreferenceCPP Score~0[7]
Arecoline0.1Conditioned Place PreferenceCPP ScoreIncreased preference[7]
Arecoline0.2Conditioned Place PreferenceCPP ScoreFurther increased preference[7]

Table 2: Reversal of Scopolamine-Induced Cognitive Deficits by Arecoline in Rodents

Animal ModelAmnesic Agent (Dose)Treatment (Dose)Behavioral TestOutcome MeasureResultReference
RatScopolamine (0.25 mg/kg, IP)Acute Arecoline (5.0 mg/kg, IP)Stone T-MazeMaze Run-Time & ErrorsNo significant improvement[8]
RatScopolamine (0.5 mg/kg)Chronic Arecoline (30 mg/kg/24h)Stone T-MazeMaze Run-Time & ErrorsNo significant improvement[8]
RatAF64A (cholinotoxin)Arecoline (1.0 mg/kg/day, SC)Radial Arm MazePost-delay ErrorsAttenuated cognitive impairment[9]

Experimental Protocols

Protocol 1: Reversal of Scopolamine-Induced Amnesia in the Y-Maze Test

This protocol is designed to assess the ability of this compound to reverse the working memory deficits induced by the muscarinic antagonist scopolamine.

Materials:

  • This compound (Sigma-Aldrich or equivalent)

  • Scopolamine hydrobromide (Sigma-Aldrich or equivalent)

  • Sterile saline (0.9% NaCl)

  • Y-maze apparatus (three identical arms at a 120° angle)

  • Animal scale

  • Syringes and needles for intraperitoneal (IP) injection

  • Video tracking software (optional, but recommended)

Experimental Workflow:

Scopolamine_Reversal_Workflow cluster_setup Pre-Experiment cluster_experiment Experimental Day cluster_analysis Data Analysis Acclimation Animal Acclimation (1 week) Habituation Habituation to Test Room (1-2 days) Acclimation->Habituation Arecoline_Admin Administer Arecoline HBr (e.g., 1-5 mg/kg, IP) Habituation->Arecoline_Admin Wait1 Wait 30 minutes Arecoline_Admin->Wait1 Scopolamine_Admin Administer Scopolamine HBr (e.g., 1 mg/kg, IP) Wait1->Scopolamine_Admin Wait2 Wait 30 minutes Scopolamine_Admin->Wait2 Y_Maze Y-Maze Test (8-minute trial) Wait2->Y_Maze Data_Collection Record Arm Entries & Alternations Y_Maze->Data_Collection Calculation Calculate % Spontaneous Alternation Data_Collection->Calculation Stats Statistical Analysis Calculation->Stats

Caption: Workflow for scopolamine-induced amnesia reversal.

Procedure:

  • Animal Groups: Divide animals into four groups:

    • Group 1: Saline + Saline

    • Group 2: Saline + Scopolamine

    • Group 3: Arecoline + Scopolamine

    • Group 4: Arecoline + Saline

  • Drug Preparation: Dissolve this compound and scopolamine hydrobromide in sterile saline to the desired concentrations.

  • Drug Administration:

    • Administer this compound (or saline for groups 1 and 2) via IP injection. A typical dose range is 1-5 mg/kg.

    • Wait for 30 minutes.

    • Administer scopolamine hydrobromide (or saline for groups 1 and 4) via IP injection. A common dose is 1 mg/kg.

    • Wait for another 30 minutes before starting the behavioral test.

  • Y-Maze Test:

    • Place a mouse at the end of one arm of the Y-maze and allow it to freely explore the maze for 8 minutes.

    • Record the sequence of arm entries. An arm entry is counted when all four paws of the animal are within the arm.

    • A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).

  • Data Analysis:

    • Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100

    • Compare the results between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessing Long-Term Memory Enhancement in the Passive Avoidance Test

This protocol evaluates the effect of this compound on the consolidation of long-term memory.

Materials:

  • This compound

  • Sterile saline

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, separated by a guillotine door, with a grid floor in the dark compartment connected to a shock generator)

  • Animal scale

  • Syringes and needles for IP injection

Procedure:

  • Animal Groups:

    • Group 1: Saline

    • Group 2: Arecoline

  • Training (Day 1):

    • Place the animal in the light compartment of the apparatus.

    • After a 60-second habituation period, the guillotine door opens.

    • When the animal enters the dark compartment with all four paws, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Immediately after the shock, administer this compound (e.g., 1-5 mg/kg, IP) or saline.

    • Return the animal to its home cage.

  • Testing (Day 2, 24 hours after training):

    • Place the animal back into the light compartment.

    • After a 60-second habituation period, the guillotine door opens.

    • Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus. The trial is typically ended if the animal does not enter the dark compartment within a set time (e.g., 300 seconds).

  • Data Analysis:

    • Compare the step-through latencies between the saline and arecoline groups using an appropriate statistical test (e.g., Mann-Whitney U test).

Conclusion

This compound serves as a valuable pharmacological agent in the study of cognitive function and the cholinergic system's role in memory. While not a direct model of Alzheimer's disease pathology, its use in reversing scopolamine-induced amnesia provides a relevant and widely used paradigm for screening potential cognitive-enhancing drugs. The protocols outlined above offer standardized methods for assessing the effects of arecoline and other cholinomimetic compounds on working and long-term memory in rodents. Careful consideration of dose-response relationships is crucial, as some studies have reported a U-shaped dose-response curve for arecoline's effects on cognition.[8]

References

Application Notes: Arecoline Hydrobromide for Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arecoline Hydrobromide is the hydrobromide salt of arecoline, a natural alkaloid derived from the betel nut of the Areca catechu palm. It functions as a non-selective partial agonist of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5) and nicotinic acetylcholine receptors.[1][2][3] Due to its cholinergic properties, it is frequently utilized in research to investigate the roles of these receptors in various physiological and pathological processes. Intraperitoneal (i.p.) injection is a common administration route in animal models, allowing for rapid absorption and systemic distribution.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[4] It is highly soluble in water and to a lesser extent in ethanol, while being only slightly soluble in chloroform and ether.[5]

Pharmacological Action

Arecoline acts as an agonist at muscarinic acetylcholine receptors (mAChRs), mimicking the effect of acetylcholine.[1] This binding activates downstream signaling cascades. One of the key pathways involves the activation of the Ras/Raf/MEK/ERK signaling pathway. This can occur through G-protein coupled receptor (GPCR) mechanisms and may also involve transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[2] The activation of these pathways can influence a wide range of cellular processes, including proliferation, survival, and migration.[2]

Data Summary

The following tables summarize key quantitative data for the preparation and use of this compound solutions.

Table 1: Solubility of this compound

SolventSolubilityReference(s)
Water100 mg/mL[4]
Water1000 mg/mL (at 20°C)[5]
Water50 mg/mL (with sonication)[1]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[6]
Dimethyl Sulfoxide (DMSO)~3 mg/mL - ≥50 mg/mL[1][6]
Dimethylformamide (DMF)~1 mg/mL[6]

Table 2: Stability and Storage of this compound

FormStorage ConditionStabilityReference(s)
Solid (Powder)Room Temperature, Inert AtmosphereStable for 2 years from purchase[4]
Solid (Powder)-20°C≥ 4 years[6]
Aqueous SolutionN/ANot stable, prepare fresh daily[4][6]
DMSO Stock Solution-20°CUp to 1 month[1]
DMSO Stock Solution-80°CUp to 6 months[1]

Table 3: Recommended Dosages for Intraperitoneal Injection in Mice

Dosage RangeApplicationReference(s)
5 - 20 mg/kgImmunomodulation studies[7]
10 - 60 mg/kgPharmacological studies[8]
LD50 (subcutaneous)N/A100 mg/kg

Protocols: Preparation of this compound for Intraperitoneal Injection

This protocol provides a detailed methodology for the preparation of this compound solution for intraperitoneal injection in a research setting.

Materials

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile 15 mL or 50 mL conical tubes

  • Vortex mixer

  • Sterile syringes (1 mL to 10 mL)

  • Sterile needles (25-27 gauge for mice)[9]

  • 0.22 µm sterile syringe filter

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Experimental Protocol: Solution Preparation

  • Calculate the Required Amount: Determine the total volume of the solution and the desired final concentration. For example, to prepare 10 mL of a 2 mg/mL solution, you will need 20 mg of this compound. Always weigh the animal to calculate the precise dose to be administered.[10]

  • Weigh the Compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a clean, sterile environment.

  • Dissolution:

    • Transfer the weighed powder into a sterile conical tube.

    • Add the desired volume of sterile saline or PBS to the tube. For i.p. injections, using an isotonic vehicle like saline is recommended.

    • Vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless.[4] To aid dissolution, especially for higher concentrations, the solution can be gently warmed to 37°C or sonicated.[1]

  • Sterile Filtration:

    • Draw the prepared solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a new sterile tube or vial. This step is crucial to ensure the sterility of the injectable solution.[10]

  • Final Preparation and Use:

    • The solution is now ready for intraperitoneal injection.

    • It is highly recommended to prepare the aqueous solution fresh on the day of use, as it is not stable.[4][6]

    • Warm the solution to room or body temperature before injection to avoid causing discomfort or a drop in the animal's body temperature.[10][11]

Experimental Protocol: Intraperitoneal Injection in Mice

  • Animal Restraint: Properly restrain the mouse. The animal should be held securely to expose the abdomen.

  • Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9][12] Disinfect the injection site with 70% alcohol.[12]

  • Injection:

    • Use a new sterile needle and syringe for each animal.[11]

    • Insert the needle (bevel up) at approximately a 30-45 degree angle to the abdominal wall.[11][12]

    • Before injecting, gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.[12]

    • Slowly inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is generally less than 10 mL/kg.[9]

  • Post-Injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Visualizations

Arecoline_Signaling_Pathway Arecoline Arecoline mAChR Muscarinic Acetylcholine Receptor (mAChR) Arecoline->mAChR G_Protein G-Protein mAChR->G_Protein PLC PLC G_Protein->PLC EGFR EGFR (transactivation) G_Protein->EGFR  via Metalloproteinases Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Cellular_Response Cellular Response (Proliferation, Survival) Nucleus->Cellular_Response

Caption: Arecoline-mediated activation of the MAPK/ERK signaling pathway.

experimental_workflow cluster_prep Solution Preparation cluster_injection Intraperitoneal Injection prep1 1. Calculate & Weigh Arecoline HBr prep2 2. Dissolve in Sterile Saline/PBS prep1->prep2 prep3 3. Vortex to Mix prep2->prep3 prep4 4. Sterile Filter (0.22 µm) prep3->prep4 inj1 5. Restrain Animal prep4->inj1 inj2 6. Disinfect Injection Site inj1->inj2 inj3 7. Inject into Lower Right Quadrant inj2->inj3 inj4 8. Monitor Animal inj3->inj4

Caption: Experimental workflow for this compound i.p. injection.

References

Administration Routes for Arecoline Hydrobromide in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common administration routes for arecoline hydrobromide in preclinical animal studies. Detailed protocols for oral, intraperitoneal, intravenous, and subcutaneous administration are outlined to ensure procedural consistency and data reliability. Furthermore, this document summarizes key quantitative data from various studies and visualizes relevant signaling pathways to aid in experimental design and interpretation.

Data Presentation: Quantitative Summary of this compound Administration

The following tables summarize dosages, animal models, and significant findings from studies utilizing different administration routes for this compound.

Table 1: Oral Administration of this compound

Animal ModelDosageVehicleKey Findings
Wistar Rats100, 200, 1000 mg/kg/day for 14 days (gastric lavage)Distilled WaterThe no-observed-adverse-effect level (NOAEL) was determined to be 100 mg/kg/day. Higher doses led to decreased food and water consumption and reduced body weight gain.[1][2]
C57BL/6 Mice250 or 500 µg/mL in drinking water for 28 weeksDrinking WaterNo significant effect on the incidence of tongue or esophageal lesions was observed at these concentrations.[3]
Beagle Dogs3 mg/kg (single oral dose of tablets)Not specifiedCmax: 60.61 ng/mL, Tmax: 120.07 min, t1/2: 69.32 min.[4]
Swiss Mice1 mg/animal (gavage)Not specifiedOne study reported a significant increase in the incidence of total tumors in male mice.

Table 2: Parenteral Administration of this compound

RouteAnimal ModelDosageVehicleKey Findings
Intraperitoneal (IP) Male Wistar Rats10 mg/kg/day for 10 daysNormal Saline (0.9% NaCl)Ameliorated detrimental effects of insulin deficiency on gonadal and male sex accessories in diabetic rats.[5][6]
Male Wistar Rats5 or 50 mg/kg/day for 3 weeksNot specifiedInduced cardiac fibrosis through collagen accumulation.[7][8]
Swiss Albino Mice10, 20, or 40 mg/kg/day for 10 or 30 daysNot specifiedIncreased levels of hepatic drug-metabolizing enzymes and lipid peroxidation.[9]
Intravenous (IV) Sprague-Dawley Rats0.06, 0.2, or 0.6 mg/kgSalineInduced biphasic blood pressure modulations: an initial downregulation followed by an upregulation.[10][11][12]
Subcutaneous (SC) Male Swiss Mice1.5 mg/animal once per week for 13 weeksDistilled WaterDid not develop tumors at the injection site or in other organs.[3]
MouseNot specifiedNot specifiedLD50 of 100 mg/kg.[13]

Experimental Protocols

The following are detailed methodologies for the preparation and administration of this compound via various routes in animal models. Adherence to sterile techniques and institutional animal care and use committee (IACUC) guidelines is mandatory.

Oral Administration (Gavage) in Rats

This protocol is adapted from a study evaluating the toxicity of this compound in Wistar rats.[14][1]

Materials:

  • This compound

  • Distilled water (vehicle)

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 2-3 inches long with a ball tip for rats)

  • Syringes

  • Balance and weighing paper

  • Vortex mixer

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment.

  • Dosage Calculation: Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., mg/kg).

  • Solution Preparation:

    • Weigh the calculated amount of this compound.

    • Dissolve it in a known volume of distilled water to achieve the final desired concentration. Ensure the volume for administration is appropriate for the animal's size (typically 1-5 mL/kg for rats).

    • Vortex the solution until the this compound is completely dissolved. Protect the solution from light if it is light-sensitive.[13]

  • Animal Restraint: Gently but firmly restrain the rat to prevent movement and ensure the head and neck are in a straight line with the body.

  • Gavage Administration:

    • Measure the distance from the tip of the rat's nose to the last rib to estimate the length of tubing to be inserted.

    • Attach the gavage needle to the syringe containing the dosing solution.

    • Gently insert the gavage needle into the esophagus via the side of the mouth. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Once the needle is in the stomach, slowly administer the solution.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing. Return the animal to its cage and monitor according to the experimental timeline.

Intraperitoneal (IP) Injection in Mice

This protocol provides a standard procedure for intraperitoneal injection in mice.

Materials:

  • This compound

  • Sterile normal saline (0.9% NaCl)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol

  • Cotton balls or gauze

  • Animal scale

Procedure:

  • Animal Preparation: Acclimatize mice to their environment.

  • Dosage Calculation: Calculate the dose based on the individual mouse's body weight.

  • Solution Preparation: Dissolve the weighed this compound in sterile normal saline to the final concentration. The injection volume should typically not exceed 10 mL/kg.

  • Animal Restraint:

    • Securely restrain the mouse by scruffing the neck and back skin to immobilize the head and body.

    • Position the mouse so its head is tilted downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Injection Procedure:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum injury.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle with the bevel facing up.

    • Gently aspirate to ensure no fluid (urine or blood) is drawn into the syringe. If fluid is present, withdraw the needle and re-attempt at a different site with a new sterile needle.

    • Inject the solution smoothly.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring: Observe the animal for any adverse reactions at the injection site or changes in behavior.

Intravenous (IV) Injection in Rats (Tail Vein)

Intravenous administration provides rapid systemic distribution. This protocol describes the tail vein injection method in rats.

Materials:

  • This compound

  • Sterile saline solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge) or butterfly catheters

  • A warming device (e.g., heat lamp or warming pad)

  • A rat restrainer

  • 70% ethanol

  • Gauze

Procedure:

  • Animal Preparation: Place the rat in a restrainer, leaving the tail accessible.

  • Vasodilation: Warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes. This will cause the lateral tail veins to dilate and become more visible.

  • Dosage Calculation and Solution Preparation: Prepare the sterile dosing solution as described in the previous protocols. The volume for a bolus injection should be carefully controlled (typically up to 5 ml/kg).

  • Injection Procedure:

    • Position the tail and wipe it with 70% ethanol. The two lateral tail veins should be visible.

    • Hold the tail gently and insert the needle, bevel up, into one of the lateral veins at a shallow angle. The needle should be pointed towards the body of the rat.

    • A successful cannulation is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.

    • After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.

  • Post-Injection Care: Return the rat to its cage and monitor for any signs of distress.

Subcutaneous (SC) Injection in Mice

Subcutaneous injection is a common route for sustained absorption.

Materials:

  • This compound

  • Sterile vehicle (e.g., saline or distilled water)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Dosage Calculation and Solution Preparation: Prepare the sterile dosing solution. The volume should generally not exceed 5-10 mL/kg.

  • Animal Restraint: Grasp the loose skin over the back of the neck and shoulders (scruffing) to create a "tent" of skin.

  • Injection Procedure:

    • Insert the needle, bevel up, into the base of the skin tent. Be careful not to pass through to the other side.

    • Gently aspirate to ensure a blood vessel has not been entered.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid in dispersal of the solution.

  • Post-Injection Monitoring: Return the mouse to its cage and observe for any local reactions at the injection site.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways affected by arecoline.

Arecoline_Muscarinic_Signaling Arecoline Arecoline Hydrobromide mAChR Muscarinic Acetylcholine Receptors (M1-M4) Arecoline->mAChR GPCR G-Protein Coupled Receptor Activation mAChR->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: Arecoline's agonistic action on muscarinic receptors.

Arecoline_PI3K_AKT_Pathway Arecoline Arecoline Receptor Receptor Activation (e.g., mAChR, EGFR) Arecoline->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt (Protein Kinase B) PIP3->Akt recruits PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival (Inhibition of Apoptosis) Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: Arecoline-mediated activation of the PI3K/Akt signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase Animal_Acclimatization Animal Acclimatization Dosage_Calculation Dosage Calculation (mg/kg) Animal_Acclimatization->Dosage_Calculation Solution_Preparation This compound Solution Preparation Dosage_Calculation->Solution_Preparation Animal_Restraint Animal Restraint Solution_Preparation->Animal_Restraint Administration Administration (Oral, IP, IV, or SC) Animal_Restraint->Administration Monitoring Observation & Monitoring Administration->Monitoring Data_Collection Data Collection (e.g., Behavioral, Physiological) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: General experimental workflow for this compound administration.

References

Application Notes and Protocols: Arecoline Hydrobromide for Studying Learning and Memory in Primates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arecoline, an alkaloid derived from the betel nut, is a non-selective agonist of muscarinic acetylcholine receptors.[1] Its hydrobromide salt, arecoline hydrobromide, is frequently utilized in research to investigate the role of the cholinergic system in cognitive processes, particularly learning and memory. The central cholinergic system is known to be critically involved in memory formation and retrieval, and its modulation through agonists like arecoline can provide valuable insights into potential therapeutic targets for cognitive disorders.[2][3]

These application notes provide a comprehensive overview of the use of this compound in primate models of learning and memory. Included are summaries of quantitative data, detailed experimental protocols for cognitive testing, and visualizations of the relevant signaling pathways.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on cognitive performance in primates.

Cognitive Task Primate Species This compound Dose Effect on Performance Side Effects Noted
Visual Recognition MemoryNot Specified0.1 mg/kgImproved choice accuracySalivation and tremor

Note: Data on arecoline's effects in primate cognitive studies are limited. The above data is derived from a comparative study of cholinomimetics.

Signaling Pathways

Arecoline exerts its effects primarily through the activation of muscarinic acetylcholine receptors, with the M1 receptor subtype being highly implicated in cognitive function. The following diagram illustrates the proposed signaling pathway initiated by arecoline binding to M1 receptors in a neuron.

Arecoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Arecoline Arecoline Hydrobromide M1_Receptor M1 Muscarinic Receptor Arecoline->M1_Receptor Binds to Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Induces Neuronal_Response Enhanced Neuronal Excitability & Synaptic Plasticity Ca_release->Neuronal_Response PKC->Neuronal_Response Learning_Memory Modulation of Learning & Memory Neuronal_Response->Learning_Memory

Arecoline's activation of the M1 muscarinic receptor signaling cascade.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the study of this compound's effects on learning and memory in primates.

Visual Recognition Memory Task

This protocol is based on methodologies used in studies of cholinergic agonists in primates.

Objective: To assess the effect of this compound on visual recognition memory.

Apparatus:

  • Automated testing apparatus with a touch-sensitive screen.

  • A computer to control stimulus presentation and record responses.

  • A reward delivery system (e.g., for juice or food pellets).

Procedure:

  • Animal Training:

    • Familiarize the primate with the testing apparatus and the basic procedure of touching the screen to receive a reward.

    • Train the primate on a delayed non-matching-to-sample (DNMS) task. In a typical trial, a "sample" object is presented on the screen. After a delay, the sample object is presented again alongside a novel object. The primate is rewarded for selecting the novel object.

    • Continue training until the primate achieves a stable baseline performance (e.g., >90% correct on trials with a short delay).

  • Drug Administration:

    • Dissolve this compound in sterile saline to the desired concentration.

    • Administer the solution via intramuscular (IM) injection at a dose of 0.1 mg/kg.

    • For control sessions, administer an equivalent volume of sterile saline.

    • Allow a sufficient time for the drug to take effect before starting the behavioral testing (e.g., 15-30 minutes).

  • Behavioral Testing:

    • Initiate the DNMS task.

    • Present a series of trials with varying delay intervals between the sample and choice presentations (e.g., 10, 30, 60 seconds).

    • Record the accuracy of the primate's choices (percentage of correct responses) at each delay interval.

    • Monitor for any adverse side effects such as salivation, tremor, or changes in motor activity.

  • Data Analysis:

    • Compare the percentage of correct responses after arecoline administration to the baseline and saline control conditions.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of any observed effects.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a primate cognitive study involving this compound.

Experimental_Workflow start Start training Animal Training (e.g., DNMS Task) start->training baseline Establish Baseline Performance training->baseline drug_prep Prepare Arecoline Hydrobromide Solution baseline->drug_prep administration Drug/Placebo Administration (IM) drug_prep->administration testing Cognitive Task Performance administration->testing data_collection Data Collection (Accuracy, Latency) testing->data_collection analysis Statistical Analysis data_collection->analysis results Results & Interpretation analysis->results

A typical workflow for a primate cognitive study with arecoline.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the cholinergic mechanisms underlying learning and memory in primates. The protocols and information provided herein offer a foundation for researchers to design and conduct well-controlled experiments. It is crucial to carefully consider dose-response relationships and potential side effects to ensure the welfare of the animal subjects and the validity of the experimental findings. Further research is warranted to expand the quantitative dataset on arecoline's cognitive effects in various primate species and across a wider range of cognitive tasks.

References

Application Notes and Protocols: Establishing a Dose-Response Curve for Arecoline Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arecoline hydrobromide is the hydrobromide salt of arecoline, a naturally occurring alkaloid found in the nuts of the Areca catechu palm.[1][2] It is a well-documented agonist of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), making it a significant compound in pharmacological research.[2][3][4] Its ability to stimulate the central and peripheral nervous systems has led to investigations into its potential cognitive-enhancing effects and its role in various physiological processes.[2][5] Mechanistically, arecoline has been shown to modulate various signaling pathways, including the PI3K/Akt pathway, and can induce cellular responses ranging from proliferation at low concentrations to cytotoxicity at higher doses.[1][6]

Establishing a dose-response curve is a fundamental step in characterizing the pharmacological or toxicological profile of a compound like this compound. This document provides detailed protocols for key in vitro experiments designed to generate the data necessary for constructing these curves, enabling researchers to determine critical parameters such as the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration).

Experimental Protocols

A comprehensive understanding of this compound's effects requires a multi-faceted approach. The following protocols describe common in vitro assays used to measure distinct cellular responses to the compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.

Methodology:

  • Cell Culture:

    • Seed cells (e.g., human gingival fibroblasts, oral squamous carcinoma cell lines like ORL-48(T), or HaCaT epithelial cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.[7][8]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM in sterile water or PBS).

    • Perform serial dilutions to create a range of desired concentrations. Concentrations should span several orders of magnitude (e.g., from 0.01 µg/mL to 500 µg/mL) to capture both potential proliferative and cytotoxic effects.[6][9]

    • Remove the culture medium from the wells and replace it with a medium containing the various concentrations of this compound. Include untreated wells as a negative control.

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Muscarinic Acetylcholine Receptor Binding Assay

This competitive binding assay is used to determine the affinity of this compound for a specific subtype of muscarinic acetylcholine receptor (e.g., M₃). It measures the ability of arecoline to displace a known radiolabeled antagonist.

Methodology:

  • Membrane Preparation:

    • Use cell membranes prepared from a cell line stably expressing the muscarinic receptor subtype of interest (e.g., CHO-M₃ cells).

    • Homogenize cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of a known non-labeled antagonist (e.g., atropine) to saturate the receptors.

    • Experimental Wells: Contain membranes, radioligand, and serial dilutions of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with a cold wash buffer.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀, which can be used to calculate the binding affinity (Ki).

Protocol 3: Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate intracellular calcium release, a key downstream event of Gq-coupled muscarinic receptor activation.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the target receptor (e.g., HEK293 cells with M₃ receptors) onto black-walled, clear-bottom 96-well plates.

    • Allow cells to grow to 80-90% confluency.[10]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[11][12]

    • Remove the culture medium and add the dye-loading buffer to the cells.

    • Incubate for 45-60 minutes at 37°C in the dark.[13]

    • After incubation, gently wash the cells with an assay buffer (e.g., HBSS) to remove excess dye.

  • Compound Addition and Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Inject varying concentrations of this compound into the wells.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the maximum response achieved with a saturating concentration of a known agonist (e.g., carbachol).

    • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.

Data Presentation

Quantitative data from dose-response experiments should be organized for clarity and comparison.

Table 1: Effect of this compound on Cell Viability in Different Cell Lines.

Cell LineAssayConcentrationEffectIncubation TimeReference
Oral Squamous Carcinoma (ORL-48(T))MTT0.025 µg/mLIncreased cell viability (Proliferation)24 hours[6]
Oral Squamous Carcinoma (ORL-48(T))MTT> 100 µg/mLDecreased cell viability (Cytotoxicity)24 hours[6]
Oral Squamous Carcinoma (ORL-136(T))MTT> 200 µg/mLDecreased cell viability (Cytotoxicity)24 hours[6]
Human Gingival Fibroblasts-> 50 µg/mLCytotoxicNot Specified[9]
Oral Mucosal Fibroblasts-0.2 mM38% decrease in cell number6 days (in 10% FCS)[8]
HaCaT Epithelial CellsMTS0.2 mMBegan to inhibit proliferation24 hours[7]
HaCaT Epithelial CellsMTS0.4 - 0.5 mMInhibited viability of almost all cells72 hours[7]

Table 2: Pharmacokinetic Parameters of Arecoline (from this compound Administration in Beagle Dogs).

ParameterValueUnit
Dose (Oral)3mg/kg
Cmax60.61ng/mL
Tmax120.07min
69.32min
AUC₀₋t15116.86min*ng/mL
Data derived from a study on the pharmacokinetics of arecoline following oral administration of AH tablets to beagle dogs.[1]

Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

G start Start: Cell Seeding in 96-Well Plates prep Prepare Serial Dilutions of this compound start->prep 1. Preparation treat Treat Cells with Compound (include controls) prep->treat incubate Incubate for 24-72 hours treat->incubate 2. Treatment assay Perform Endpoint Assay (e.g., MTT, Calcium Imaging) incubate->assay 3. Measurement read Acquire Data (Plate Reader / Microscope) assay->read analyze Data Analysis: Normalize to Control read->analyze 4. Analysis plot Plot Dose vs. Response (Logarithmic Scale) analyze->plot curvefit Non-linear Regression (Sigmoidal Curve Fit) plot->curvefit end End: Determine EC50 / IC50 curvefit->end

Caption: Experimental workflow for establishing a dose-response curve.

G ligand Arecoline Hydrobromide receptor Muscarinic Acetylcholine Receptor (e.g., M1, M3) ligand->receptor Binds to gprotein Gq/11 G-Protein receptor->gprotein Activates pi3k PI3K/Akt Pathway receptor->pi3k Modulates plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca ↑ Intracellular Ca²⁺ er->ca Releases response Cellular Responses (e.g., Proliferation, Apoptosis) ca->response pkc->response pi3k->response

Caption: Simplified signaling pathway for this compound.

G Sigmoidal Dose-Response Curve cluster_axes origin y_axis Response (%) origin->y_axis 100 50  0 x_axis Log [Arecoline] origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ec50_y ec50_xy ec50_y->ec50_xy ec50_x ec50_xy->ec50_x

Caption: Conceptual diagram of a dose-response curve.

References

Application Notes and Protocols for Inducing Demyelination with Cuprizone and Arecoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing demyelination in rodent models using cuprizone and for investigating the potential therapeutic effects of arecoline in the context of demyelination. The protocols are based on established methodologies in the field and are intended to serve as a comprehensive guide for researchers studying demyelination, remyelination, and the efficacy of potential therapeutic compounds.

Introduction

Demyelination, the loss of the myelin sheath surrounding axons, is a hallmark of several debilitating neurological diseases, most notably multiple sclerosis (MS). Animal models that mimic this pathological process are crucial for understanding the underlying mechanisms of these diseases and for the development of new therapeutic strategies. The cuprizone model is a widely used toxicant-induced model of demyelination that recapitulates many aspects of MS pathology, including oligodendrocyte death, demyelination, and subsequent spontaneous remyelination.[1][2][3][4] Arecoline, a natural alkaloid, has been investigated for its potential to ameliorate demyelination and cognitive impairment in the cuprizone model.[5]

This document provides detailed protocols for the induction of demyelination using cuprizone and the administration of arecoline in a research setting.

Part 1: Cuprizone-Induced Demyelination

The cuprizone model is a robust and reproducible method to induce demyelination in the central nervous system (CNS) of rodents, particularly in the corpus callosum.[1][3] Cuprizone, a copper chelator, when administered in the diet, selectively induces oligodendrocyte apoptosis, leading to demyelination.[6][7][8] This model is particularly valuable for studying the processes of demyelination and spontaneous remyelination.[1][6]

Experimental Protocols

Two primary protocols are commonly used: an acute model to study demyelination and early remyelination, and a chronic model to investigate remyelination failure.

1. Acute Demyelination Protocol:

This protocol is designed to induce significant demyelination over a period of 5-6 weeks, followed by a period of spontaneous remyelination upon cessation of cuprizone treatment.[1][6]

  • Animal Model: Male C57BL/6 mice, 6-9 weeks old.[3]

  • Cuprizone Formulation: 0.2% to 0.3% (w/w) cuprizone (bis(cyclohexanone)oxaldihydrazone) mixed into standard powdered rodent chow.[9][10][11] A 0.2% concentration is often sufficient and may reduce morbidity and weight loss.[12]

  • Administration: Provide the cuprizone-containing chow ad libitum for 5 to 6 weeks.[3][6] Food should be replaced at least once a week, with some researchers recommending changing it as frequently as every two days due to stability concerns.[10]

  • Endpoint (Demyelination): At the end of the 5-6 week period, a cohort of animals can be sacrificed to assess the peak of demyelination.

  • Remyelination Phase: For studying spontaneous remyelination, switch the mice back to a normal chow diet after the cuprizone treatment. Robust remyelination is typically observed within 3-5 weeks of cuprizone withdrawal.[3]

2. Chronic Demyelination Protocol:

This protocol is used to model impaired remyelination. Prolonged exposure to cuprizone leads to a state where the capacity for spontaneous remyelination is significantly reduced.[1][6]

  • Animal Model: Male C57BL/6 mice, 6-9 weeks old.

  • Cuprizone Formulation: 0.2% (w/w) cuprizone mixed into standard powdered rodent chow.

  • Administration: Provide the cuprizone-containing chow ad libitum for 12 weeks or longer.[1][10]

  • Endpoint: At the end of the 12-week period, animals can be assessed for chronic demyelination and impaired remyelination. A subsequent switch to normal chow for 2 weeks can be used to study the limited remyelination capacity.[13]

Alternative Administration Method: Oral Gavage

To ensure consistent dosing and minimize variability between animals, oral gavage can be employed.[14]

  • Dosage: 400 mg/kg/day of cuprizone.[14]

  • Vehicle: The vehicle for cuprizone suspension needs to be optimized (e.g., a solution with a suspending agent).

  • Administration: Administer the suspension daily via oral gavage for 5 weeks to induce consistent demyelination.[14]

Data Presentation: Quantitative Outcomes of Cuprizone Treatment

The following table summarizes key quantitative data that can be collected to assess the effects of cuprizone-induced demyelination.

ParameterMethod of MeasurementExpected Outcome in Cuprizone-Treated AnimalsReference
Myelin Content Luxol Fast Blue (LFB) Staining, Immunohistochemistry (IHC) for Myelin Basic Protein (MBP) or Proteolipid Protein (PLP), Electron MicroscopySignificant reduction in staining intensity in the corpus callosum and other white matter tracts.[6][15]
Oligodendrocyte Number IHC for oligodendrocyte markers (e.g., Olig2, CC1)Significant decrease in the number of mature oligodendrocytes.[6][8]
Oligodendrocyte Progenitor Cell (OPC) Proliferation IHC for OPC markers (e.g., PDGFRα) and proliferation markers (e.g., Ki67)Increased number of proliferating OPCs during the demyelination and early remyelination phases.[8][9]
Microglial Activation IHC for microglial markers (e.g., Iba1)Increased number and altered morphology of microglia in demyelinated regions.[6][7]
Astrocyte Reactivity IHC for astrocyte markers (e.g., GFAP)Increased GFAP expression indicating astrogliosis.[8]
Axonal Damage IHC for markers of axonal injury (e.g., Amyloid Precursor Protein - APP)Presence of axonal spheroids and other signs of axonal damage.[15]

Part 2: Arecoline Administration in the Cuprizone Model

Arecoline, an alkaloid from the areca nut, has shown potential in mitigating some of the pathological effects of cuprizone.[5] It is primarily investigated for its effects on remyelination and cognitive function.

Experimental Protocol

This protocol describes the administration of arecoline to mice undergoing cuprizone-induced demyelination.

  • Animal Model: Male C57BL/6 mice, 5 weeks old at the start of the experiment.[5]

  • Cuprizone Treatment: Administer 0.2% cuprizone in the chow for 12 weeks to induce chronic demyelination and cognitive deficits.[5]

  • Arecoline Formulation: Arecoline hydrobromide dissolved in drinking water.[5]

  • Dosage: 2.5 mg/kg/day or 5 mg/kg/day.[5] The concentration in the drinking water should be calculated based on the average daily water consumption of the mice to achieve the target dosage.

  • Administration: Provide the arecoline-containing drinking water ad libitum concurrently with the cuprizone diet for 12 weeks.[5]

  • Control Groups:

    • Control group receiving normal chow and normal drinking water.

    • Cuprizone group receiving cuprizone chow and normal drinking water.

  • Endpoints: At the end of the 12-week treatment period, assess behavioral outcomes (e.g., Y-maze for spatial working memory) and molecular markers of myelination (e.g., MBP expression in the frontal cortex).[5]

Data Presentation: Quantitative Outcomes of Arecoline Treatment

The following table summarizes the reported effects of arecoline in the cuprizone model.

ParameterMethod of MeasurementEffect of Arecoline Treatment (5 mg/kg/day)Reference
Spatial Working Memory Y-maze Spontaneous AlternationAttenuated the cuprizone-induced impairment in spatial working memory.[5]
Myelin Basic Protein (MBP) Expression Western Blot of Frontal CortexIncreased the expression of MBP, suggesting an attenuation of demyelination or promotion of remyelination.[5]

Visualizations

Experimental Workflow: Cuprizone and Arecoline Protocol

G cluster_cuprizone Cuprizone-Induced Demyelination cluster_arecoline Arecoline Intervention start_cup Start: 6-9 week old C57BL/6 mice cup_diet 0.2% Cuprizone in Chow (5-6 weeks - Acute) (12 weeks - Chronic) start_cup->cup_diet remyelination Return to Normal Chow (Spontaneous Remyelination) cup_diet->remyelination endpoint_dem Endpoint: Acute/Chronic Demyelination cup_diet->endpoint_dem endpoint_rem Endpoint: Remyelination remyelination->endpoint_rem start_arec Start: 5 week old C57BL/6 mice cup_arec_diet 0.2% Cuprizone in Chow + 2.5 or 5 mg/kg/day Arecoline in Water (12 weeks) start_arec->cup_arec_diet endpoint_arec Endpoint: Behavioral & Molecular Analysis cup_arec_diet->endpoint_arec

Caption: Experimental workflows for cuprizone-induced demyelination and arecoline intervention.

Signaling Pathway: Hypothesized Mechanism of Cuprizone-Induced Demyelination

G cuprizone Cuprizone copper_chelation Copper Chelation cuprizone->copper_chelation mitochondrial_dysfunction Mitochondrial Dysfunction in Oligodendrocytes copper_chelation->mitochondrial_dysfunction oligodendrocyte_apoptosis Oligodendrocyte Apoptosis mitochondrial_dysfunction->oligodendrocyte_apoptosis myelin_debris Myelin Debris oligodendrocyte_apoptosis->myelin_debris astrocyte_activation Astrocyte Activation oligodendrocyte_apoptosis->astrocyte_activation microglia_activation Microglia Activation myelin_debris->microglia_activation proinflammatory_cytokines Pro-inflammatory Cytokines (e.g., IL-6) microglia_activation->proinflammatory_cytokines demyelination Demyelination microglia_activation->demyelination proinflammatory_cytokines->demyelination axonal_damage Axonal Damage demyelination->axonal_damage

Caption: Hypothesized signaling cascade in cuprizone-induced demyelination.

Signaling Pathway: Potential Mechanism of Arecoline's Pro-myelinating Effect

G arecoline Arecoline ach_receptors Muscarinic/Nicotinic Acetylcholine Receptors arecoline->ach_receptors downstream_signaling Downstream Signaling Pathways ach_receptors->downstream_signaling neuroprotection Neuroprotective Effects downstream_signaling->neuroprotection opc_differentiation OPC Differentiation & Maturation downstream_signaling->opc_differentiation anti_inflammatory Anti-inflammatory Effects downstream_signaling->anti_inflammatory remyelination Enhanced Remyelination neuroprotection->remyelination opc_differentiation->remyelination anti_inflammatory->remyelination cognitive_improvement Improved Cognitive Function remyelination->cognitive_improvement

Caption: Potential mechanisms of arecoline's pro-myelinating and neuroprotective effects.

References

Troubleshooting & Optimization

Technical Support Center: Arecoline Hydrobromide Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of arecoline hydrobromide in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound is known to be unstable in aqueous solutions. The primary degradation pathway is the hydrolysis of the methyl ester group to form arecaidine. Several sources recommend that aqueous solutions of this compound be prepared fresh daily and not stored for more than one day.

Q2: What are the main factors influencing the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is primarily affected by:

  • pH: The hydrolysis of esters is typically pH-dependent, with degradation often accelerated under both acidic and alkaline conditions.

  • Temperature: Increased temperatures generally accelerate the rate of chemical degradation reactions, including hydrolysis.

  • Light: Exposure to ultraviolet (UV) or other high-energy light can induce photodegradation.

Q3: What is the main degradation product of this compound in an aqueous solution?

A3: The principal degradation product of arecoline in an aqueous environment is arecaidine, which is formed through the hydrolysis of the methyl ester functional group.

Troubleshooting Guide

Issue 1: Inconsistent experimental results when using this compound solutions.

  • Possible Cause: Degradation of this compound in the aqueous solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. Avoid storing aqueous solutions, even for short periods.

    • Control pH: Use a buffered solution appropriate for your experimental window and consider the potential for pH-catalyzed hydrolysis. The optimal pH for stability is likely to be in the weakly acidic range, though this has not been definitively established for this compound.

    • Control Temperature: Maintain solutions at a consistent and cool temperature (e.g., on ice) during preparation and use, unless the experimental protocol requires otherwise.

    • Protect from Light: Prepare and handle solutions in a light-protected environment (e.g., using amber vials or covering containers with aluminum foil) to minimize photodegradation.

Issue 2: Observing unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: Presence of degradation products, primarily arecaidine.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use a reference standard of arecaidine to confirm the identity of the unexpected peak.

    • Analyze a Freshly Prepared Sample: Compare the chromatogram of your aged solution to that of a freshly prepared solution. The intensity of the degradation peak should be significantly lower or absent in the fresh sample.

    • Review Solution Preparation and Storage: Assess if the solution was exposed to adverse conditions such as extreme pH, high temperature, or light, which could have accelerated degradation.

Data on this compound Stability

ParameterConditionExpected Effect on StabilityPrimary Degradation Product
pH Acidic (e.g., pH < 4)Likely increased degradation due to acid-catalyzed hydrolysis.Arecaidine
Neutral (e.g., pH ~7)Degradation occurs; some sources suggest maximum stability near neutral pH, but this is not definitively established.Arecaidine
Alkaline (e.g., pH > 8)Likely increased degradation due to base-catalyzed hydrolysis.Arecaidine
Temperature Low (e.g., 2-8 °C)Slower degradation rate.Arecaidine
Ambient (e.g., 20-25 °C)Moderate degradation rate.Arecaidine
Elevated (e.g., >37 °C)Accelerated degradation rate.Arecaidine
Light Protected from lightMinimized photodegradation.Not applicable
Exposed to ambient lightPotential for slow photodegradation.Various photoproducts possible
Exposed to UV lightLikely accelerated photodegradation.Various photoproducts possible

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Aqueous Solutions

  • Weighing: Accurately weigh the desired amount of this compound solid in a suitable container.

  • Dissolution: Add the desired volume of aqueous solvent (e.g., purified water, phosphate-buffered saline) to the solid.

  • Mixing: Gently agitate or vortex the solution until the solid is completely dissolved. This compound is soluble in water.

  • Protection: If not for immediate use, protect the solution from light by using an amber vial or wrapping the container in aluminum foil.

  • Temperature Control: Keep the solution on ice or refrigerated if it needs to be held for a short period before use.

  • Usage: Use the freshly prepared solution as soon as possible, ideally within the same day of preparation.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate and quantify arecoline from its primary degradant, arecaidine. Method parameters may need to be optimized for specific equipment and experimental conditions.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer). The pH of the buffer should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where both arecoline and arecaidine have reasonable absorbance (e.g., around 215 nm).

  • Sample Preparation: Dilute the aqueous this compound solution to be tested with the mobile phase to a concentration within the linear range of the method.

  • Analysis: Inject the sample and monitor the chromatogram for the peaks corresponding to arecoline and arecaidine. The retention times will need to be determined using reference standards.

  • Quantification: Calculate the concentration of arecoline and arecaidine by comparing their peak areas to those of known standards.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stability Study cluster_analysis Analysis weigh Weigh Arecoline HBr dissolve Dissolve in Aqueous Buffer weigh->dissolve aliquot Aliquot Solution dissolve->aliquot temp Temperature Stress (e.g., 4°C, 25°C, 40°C) aliquot->temp ph pH Stress (e.g., pH 4, 7, 9) aliquot->ph light Light Stress (UV/Visible) aliquot->light sample Sample at Time Points temp->sample ph->sample light->sample hplc HPLC Analysis sample->hplc data Data Analysis (Degradation Kinetics) hplc->data

Technical Support Center: Arecoline Hydrobromide Behavioral Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing arecoline hydrobromide in behavioral experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during behavioral experiments involving this compound, offering potential causes and solutions.

Observed Problem Potential Cause Recommended Solution
High variability in behavioral responses between subjects. 1. Genetic differences: Animal strain can influence sensitivity to arecoline. 2. Metabolic differences: Individual variations in metabolizing arecoline can affect its bioavailability and efficacy.[1] 3. Handling stress: Inconsistent handling can lead to varied stress levels, impacting behavior.1. Standardize animal model: Use a single, well-characterized strain for all experiments. 2. Increase sample size: A larger cohort can help normalize individual metabolic variations. 3. Consistent handling: Implement a standardized handling protocol for all animals to minimize stress-induced variability.
Reduced food and water consumption, and significant weight loss in the arecoline group. Known side effect: this compound administration, particularly at higher doses and with prolonged use, is known to decrease food and water intake, leading to weight loss.[1][2]1. Dose-response study: Conduct a pilot study to determine the minimum effective dose that produces the desired behavioral effect with minimal side effects. 2. Monitor animal health: Closely monitor body weight and food/water intake daily. 3. Adjust experimental design: For food-rewarded tasks, ensure that motivational differences due to reduced appetite are not a confounding factor. Consider alternative, non-food-based rewards. 4. Limit duration of administration: If possible, shorten the duration of arecoline treatment to mitigate long-term toxic effects.[2]
Animals exhibit signs of toxicity (e.g., tremors, hypersalivation, lethargy). Cholinergic overstimulation: Arecoline is a potent cholinergic agonist, and these are signs of excessive stimulation of the parasympathetic nervous system.[3] High dosage: The administered dose may be too high for the specific animal model or individual.1. Immediate dose reduction: Lower the dose for subsequent experiments. 2. Veterinary consultation: Consult with a veterinarian to manage acute toxic effects. 3. Re-evaluate dose range: The no-observed-adverse-effect level (NOAEL) in rats has been reported to be 100 mg/kg/day for a 14-day study.[2] Doses for behavioral studies are typically much lower.
Inconsistent or unexpected behavioral results. 1. Drug stability and preparation: this compound can be sensitive to light and temperature. Improper storage or preparation can lead to degradation and reduced potency.[4] 2. Route and timing of administration: The pharmacokinetics of arecoline can vary depending on the administration route (e.g., intraperitoneal, oral gavage).[1] The timing of administration relative to the behavioral test is also critical.1. Proper handling and storage: Store this compound according to the manufacturer's instructions, typically in a cool, dark place. Prepare fresh solutions for each experiment. 2. Standardize administration protocol: Use a consistent route and time of administration for all animals. For intraperitoneal injections, ensure proper technique to avoid accidental injection into organs. 3. Pharmacokinetic consideration: Be aware of the drug's half-life to ensure the behavioral test is conducted when the drug is at its peak effect.[5]
Confounding motor effects interfering with cognitive assessment. Dose-dependent effects on locomotion: Arecoline can have biphasic effects on motor activity, with lower doses sometimes causing hypoactivity and higher doses leading to hyperactivity.[6] This can interfere with the interpretation of cognitive tasks like the Morris water maze.1. Motor activity assessment: Conduct an open field test or other motor function assays at the chosen dose to characterize the motor effects of arecoline independently of the cognitive task. 2. Dose selection: Choose a dose that has minimal impact on baseline motor activity while still producing the desired cognitive effect.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound in the central nervous system?

Arecoline is a non-selective agonist for both muscarinic and nicotinic acetylcholine receptors.[3][7] Its effects on behavior are primarily attributed to its action on these cholinergic receptors, which are crucial for learning, memory, and attention.[3]

2. What are the typical dose ranges for this compound in rodent behavioral studies?

Doses can vary significantly depending on the animal species, strain, and the specific behavioral paradigm. Reported doses in mice and rats range from as low as 0.1 mg/kg to higher doses for toxicity studies.[2][6][8] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

3. How should I prepare and store this compound solutions?

This compound is soluble in water and saline.[5] It is recommended to prepare fresh solutions daily to ensure stability and potency.[4] The solid compound should be stored in a cool, dark, and dry place as it can be sensitive to light and moisture.[4]

4. What are the known side effects of this compound in rodents?

Common side effects, particularly at higher doses, include decreased food and water consumption, weight loss, hypersalivation, tremors, and changes in hematological parameters.[1][2] Long-term, continuous high doses can be toxic.[2]

5. Can this compound administration affect performance in food-rewarded behavioral tasks?

Yes. Since arecoline can reduce appetite, it may decrease the motivation of animals to work for a food reward.[1][2] This can be a significant confounding variable in operant conditioning tasks or other paradigms that rely on food reinforcement. Researchers should consider using alternative rewards or carefully controlling for motivational deficits.

Quantitative Data Summary

Table 1: Reported Toxicological and Behavioral Doses of this compound in Rodents

Animal Model Dose Route of Administration Observed Effect Reference
Wistar Rats100, 200, 1000 mg/kg/day (14 days)Oral GavageDecreased food/water intake and body weight at all doses. Hematological changes at high dose. NOAEL: 100 mg/kg/day.[2]
Male Wistar Rats5, 50 mg/kg/day (3 weeks)Intraperitoneal InjectionInduction of cardiac fibrosis.[9]
Mice0.002, 0.1, 0.2 mg/kgNot SpecifiedDose-dependent induction of conditioned place preference (addiction-like behavior).[8]
Mice0.25 - 1 mg/kgNot SpecifiedDose-dependent suppression of locomotor activity.[6]
Mice5.0 - 20.0 mg/kgNot SpecifiedIncreased locomotor activity.[6]
Male Diabetic Rats10 mg/kg/day (10 days)Intraperitoneal InjectionFacilitated β-cell regeneration and reversed testicular dysfunction.[5]

Experimental Protocols

Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).

  • Submerged escape platform (10-15 cm in diameter).

  • Video tracking system.

  • Distal visual cues placed around the room.

Procedure:

  • Acquisition Phase (e.g., 4-5 days):

    • Divide each day into 4 trials for each animal.

    • Place the animal into the pool at one of four randomized starting positions, facing the wall.

    • Allow the animal to swim and find the hidden platform. Guide the animal to the platform if it fails to find it within 60-90 seconds.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (e.g., Day 6):

    • Remove the escape platform from the pool.

    • Place the animal in the pool at a novel start position.

    • Allow the animal to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Arecoline Administration: Administer this compound or vehicle at a predetermined time before the first trial of each day, depending on whether the aim is to study effects on acquisition, consolidation, or retrieval.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in rodents.

Materials:

  • Plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Video tracking system.

Procedure:

  • Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.

  • Arecoline Administration: Administer this compound or vehicle at a predetermined time before the test.

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and closed arms, and the number of entries into each arm.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Passive Avoidance Test for Fear-Motivated Learning and Memory

Objective: To assess learning and memory based on aversive conditioning.

Materials:

  • Two-compartment apparatus with a light and a dark chamber, connected by a door. The floor of the dark chamber can deliver a mild foot shock.

Procedure:

  • Training/Acquisition Trial:

    • Place the animal in the light compartment.

    • When the animal enters the dark compartment, the door closes and a mild, brief foot shock is delivered.

    • Record the latency to enter the dark compartment.

  • Retention/Test Trial (e.g., 24 hours later):

    • Place the animal back in the light compartment.

    • Record the latency to enter the dark compartment. A longer latency to enter the dark compartment indicates memory of the aversive stimulus.

  • Arecoline Administration: this compound or vehicle can be administered before the training trial (to assess effects on acquisition), immediately after the training trial (to assess effects on consolidation), or before the retention trial (to assess effects on retrieval).

Visualizations

Arecoline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Arecoline Arecoline Hydrobromide mAChR Muscarinic Acetylcholine Receptor (mAChR) Arecoline->mAChR Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) Arecoline->nAChR Partial Agonist EGFR EGFR mAChR->EGFR Transactivates G_Protein G-Protein mAChR->G_Protein Activates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway nAChR->Ras_Raf_MEK_ERK EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC PKC IP3_DAG->PKC Cellular_Response Cellular Response (Learning, Memory, Synaptic Plasticity) Ca_Release->Cellular_Response PKC->Ras_Raf_MEK_ERK Ras_Raf_MEK_ERK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (1-2 weeks) Habituation Habituation to Handling (3-5 days) Animal_Acclimation->Habituation Baseline Baseline Behavioral Testing (Optional) Habituation->Baseline Dose_Prep Prepare Fresh Arecoline Hydrobromide Solution Baseline->Dose_Prep Administration Drug Administration (Arecoline or Vehicle) Dose_Prep->Administration Behavioral_Test Behavioral Testing (e.g., MWM, EPM) Administration->Behavioral_Test Data_Collection Data Collection (Automated & Manual) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: General experimental workflow for this compound behavioral studies.

References

how to reduce peripheral cholinergic effects of arecoline hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with arecoline hydrobromide. The focus is on mitigating the peripheral cholinergic effects of arecoline to facilitate the study of its central nervous system (CNS) effects.

Frequently Asked Questions (FAQs)

Q1: What are the common peripheral cholinergic effects of this compound?

A1: this compound is a non-selective muscarinic and nicotinic acetylcholine receptor agonist.[1][2] Its activation of peripheral muscarinic receptors can lead to a range of side effects, including:

  • Hypersalivation (sialorrhea): Excessive production of saliva.

  • Bradycardia: Slowing of the heart rate.

  • Hypotension: A decrease in blood pressure.

  • Increased gastrointestinal motility: This can result in diarrhea and cramping.

  • Bronchoconstriction: Narrowing of the airways in the lungs.

  • Increased urination.

Q2: How can I reduce or eliminate these peripheral effects during my experiments?

A2: To specifically target and reduce the peripheral effects of arecoline while preserving its effects on the central nervous system, it is recommended to co-administer a peripherally selective muscarinic antagonist. These antagonists do not readily cross the blood-brain barrier and therefore selectively block the muscarinic receptors in the periphery.

Q3: Which peripherally selective muscarinic antagonists are recommended for use with arecoline?

A3: The two most commonly used and effective peripherally selective muscarinic antagonists for this purpose are:

  • Glycopyrrolate (glycopyrronium bromide): A quaternary ammonium compound that poorly penetrates the CNS.[2]

  • Atropine Methyl Nitrate (or Methylatropine Nitrate): A quaternary ammonium derivative of atropine that also has limited CNS penetration.

Q4: Will these antagonists interfere with the central effects of arecoline that I want to study?

A4: Because glycopyrrolate and atropine methyl nitrate are peripherally selective and do not cross the blood-brain barrier in significant amounts, they are not expected to interfere with the central muscarinic effects of arecoline. This allows for the investigation of arecoline's actions on the brain with minimal confounding data from peripheral systems.

Troubleshooting Guides

Issue: Excessive Salivation in Rodent Models

Problem: After administering this compound to mice or rats, there is a noticeable and excessive amount of salivation, which may interfere with behavioral observations or other measurements.

Solution: Co-administer glycopyrrolate or atropine methyl nitrate prior to the arecoline injection.

Experimental Protocol: Co-administration of Arecoline and a Peripheral Antagonist in Rodents

This protocol provides a general framework. Doses and timing may need to be optimized for your specific experimental paradigm.

Materials:

  • This compound

  • Glycopyrrolate or Atropine Methyl Nitrate

  • Sterile Saline (0.9% NaCl)

  • Syringes and needles for administration

Procedure:

  • Preparation of Solutions:

    • Dissolve this compound in sterile saline to the desired concentration.

    • Dissolve glycopyrrolate or atropine methyl nitrate in sterile saline to the desired concentration.

  • Administration:

    • Antagonist Administration: Administer glycopyrrolate or atropine methyl nitrate via subcutaneous (SC) or intraperitoneal (IP) injection. A typical pretreatment time is 15-30 minutes before arecoline administration to ensure the antagonist has reached its site of action.

    • Arecoline Administration: Administer this compound via the desired route for your experiment (e.g., SC, IP, or intravenous).

  • Observation: Monitor the animal for the desired central effects of arecoline and the absence or significant reduction of peripheral effects like salivation.

Data Presentation: Recommended Dose Ranges for Peripheral Antagonists

AntagonistSpeciesRoute of AdministrationRecommended Dose RangeReference
GlycopyrrolateRodentsSC, IP0.1 - 1.0 mg/kgGeneral knowledge
Atropine Methyl NitrateRodentsSC, IP0.5 - 2.0 mg/kgGeneral knowledge

Note: It is crucial to conduct pilot studies to determine the optimal dose of the antagonist that effectively blocks the peripheral effects of your specific dose of arecoline without causing other unwanted effects.

Issue: Cardiovascular Instability in Anesthetized Animals

Problem: In anesthetized animal preparations, administration of this compound is causing significant bradycardia and hypotension, which can compromise the stability of the animal and the integrity of the experiment.

Solution: Pre-treatment with a peripherally selective muscarinic antagonist is highly recommended to stabilize cardiovascular parameters.

Experimental Protocol: Cardiovascular Stabilization in Anesthetized Rodents

Procedure:

  • Anesthetize the animal according to your approved institutional protocol.

  • Establish intravenous (IV) access for drug administration.

  • Administer glycopyrrolate or atropine methyl nitrate intravenously 5-10 minutes before the administration of arecoline. The IV route allows for a more rapid onset of action.

  • Monitor heart rate and blood pressure continuously.

  • Administer this compound and proceed with your experimental measurements.

Data Presentation: Expected Efficacy of Peripheral Antagonists on Cardiovascular Parameters

ParameterEffect of Arecoline AloneExpected Effect of Arecoline with Peripheral Antagonist
Heart RateDecrease (Bradycardia)No significant change or slight increase
Blood PressureDecrease (Hypotension)No significant change

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental logic, the following diagrams are provided.

Caption: Signaling pathway of this compound in the CNS and periphery.

Experimental_Workflow Start Start Experiment Animal_Prep Animal Preparation (e.g., Anesthesia if required) Start->Animal_Prep Antagonist_Admin Administer Peripheral Muscarinic Antagonist (Glycopyrrolate or Atropine Methyl Nitrate) Animal_Prep->Antagonist_Admin Wait Wait 15-30 min (SC/IP) or 5-10 min (IV) Antagonist_Admin->Wait Arecoline_Admin Administer Arecoline Hydrobromide Wait->Arecoline_Admin Measure_Central Measure Desired Central Effects Arecoline_Admin->Measure_Central Monitor_Peripheral Monitor for Absence of Peripheral Effects Arecoline_Admin->Monitor_Peripheral End End Experiment Measure_Central->End Monitor_Peripheral->End

Caption: Experimental workflow for reducing peripheral effects of arecoline.

Logical_Relationship Arecoline Arecoline Peripheral_Receptors Peripheral Muscarinic Receptors Arecoline->Peripheral_Receptors Activates Central_Receptors Central Muscarinic Receptors Arecoline->Central_Receptors Activates Peripheral_Antagonist Peripheral Muscarinic Antagonist Peripheral_Antagonist->Peripheral_Receptors Blocks Peripheral_Effects Peripheral Effects (Blocked) Peripheral_Receptors->Peripheral_Effects Central_Effects Central Effects (Preserved) Central_Receptors->Central_Effects

Caption: Logical relationship of arecoline and a peripheral antagonist.

References

troubleshooting inconsistent results in arecoline hydrobromide studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of arecoline hydrobromide experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is the hydrobromide salt of arecoline, a natural alkaloid found in the nuts of the Areca catechu palm.[1] It is a cholinergic agonist, meaning it mimics the action of the neurotransmitter acetylcholine.[2] Its primary research applications include:

  • Neuroscience: Investigating cognitive function, memory, and learning, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[3]

  • Parasitology: Historically used as an anthelmintic to treat tapeworm infections in veterinary medicine.[1][4]

  • Gastroenterology: Studying its effects on gastrointestinal motility and secretion.[5]

  • Oncology: Researching its role in oral carcinogenesis.[6]

Q2: What is the mechanism of action of this compound?

This compound acts as a non-selective agonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs).[2][7] Its effects are primarily mediated through the activation of these receptors, which are widely distributed throughout the central and peripheral nervous systems. This activation triggers various downstream signaling pathways, leading to a range of physiological responses.

Q3: What are the known stability and storage recommendations for this compound?

This compound is a crystalline solid.[1] For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored at a low temperature. Aqueous solutions of this compound are prone to hydrolysis and should be prepared fresh for each experiment. The stability of tropane alkaloids in aqueous solutions is influenced by factors such as pH and temperature, with unbuffered solutions generally showing greater stability.[8]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible dose-response curves.

  • Question: Why am I observing significant variability in my dose-response experiments with this compound?

  • Answer: Inconsistent dose-response curves can arise from several factors:

    • Solution Instability: this compound can degrade in aqueous solutions. It is crucial to prepare fresh solutions for each experiment to avoid variability due to hydrolysis.[8]

    • pH of the Solution: The activity of arecoline can be pH-dependent. Ensure that the pH of your vehicle is consistent across all experiments. Unbuffered solutions may offer more stability.[8]

    • Biphasic Response: Arecoline can exhibit a biphasic or U-shaped dose-response relationship in some experimental models, where low and high doses produce opposite effects.[3][9] This can be misinterpreted as inconsistency if the full dose range is not evaluated.

    • Receptor Desensitization: Prolonged or high-concentration exposure to agonists like arecoline can lead to receptor desensitization, resulting in a diminished response over time.

Issue 2: Unexpected off-target effects or toxicity.

  • Question: My in vitro or in vivo models are showing unexpected toxicity or effects unrelated to cholinergic stimulation. What could be the cause?

  • Answer: While arecoline's primary action is on cholinergic receptors, it can have other effects:

    • Cytotoxicity: At higher concentrations, arecoline can be cytotoxic, leading to cell death through mechanisms such as the depletion of intracellular thiols and inhibition of mitochondrial activity.[10]

    • Genotoxicity: Arecoline has been shown to induce DNA damage and inhibit DNA repair mechanisms, which can contribute to its carcinogenic properties.[3][6]

    • Metabolites: The metabolites of arecoline may have their own biological activities that differ from the parent compound.[3]

    • Purity of the Compound: Ensure the purity of your this compound, as impurities could contribute to unexpected effects.

Issue 3: Difficulty in translating in vitro findings to in vivo models.

  • Question: Why are the effective concentrations of this compound in my cell cultures not producing the expected effects in animal models?

  • Answer: Discrepancies between in vitro and in vivo results are common and can be attributed to:

    • Pharmacokinetics: In living organisms, arecoline is subject to absorption, distribution, metabolism, and excretion (ADME). It is rapidly metabolized in the liver and kidneys, which can significantly reduce its bioavailability at the target site compared to a direct application in cell culture.[3]

    • Blood-Brain Barrier: For studies involving the central nervous system, the ability of arecoline to cross the blood-brain barrier will influence its effective concentration in the brain.

    • Systemic Effects: In an animal model, arecoline will affect multiple organ systems, which can lead to complex physiological responses not observed in an isolated cell culture system.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vitro Studies

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Dissolve the powder in a suitable sterile solvent. For cell culture experiments, sterile phosphate-buffered saline (PBS) or cell culture medium is commonly used.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) from which working dilutions can be made.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C for short-term use. It is highly recommended to prepare fresh solutions for each experiment.

  • Working Dilutions: On the day of the experiment, thaw the stock solution and prepare fresh working dilutions in the appropriate cell culture medium.

Protocol 2: Administration of this compound to Rodent Models

  • Solution Preparation: Dissolve the calculated dose of this compound in sterile 0.9% saline. The solution should be prepared fresh on the day of administration.

  • Route of Administration: The most common routes for rodent studies are intraperitoneal (i.p.) injection or oral gavage.

    • Intraperitoneal (i.p.) Injection: Administer the solution using a sterile syringe and needle into the peritoneal cavity.

    • Oral Gavage: Use a gavage needle to administer the solution directly into the stomach.

  • Dosage: The dosage will vary depending on the specific research question and animal model. A common dose used in rat studies is 10 mg/kg body weight.[11] However, a dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

  • Frequency: Due to the short half-life of arecoline, administration may need to be repeated. For example, a total daily dose might be split into two injections.[11]

  • Control Group: Administer the vehicle (e.g., sterile saline) to the control group using the same route and frequency.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Arecoline

Cell Line/ModelEffectIC50 / EC50Reference
Human Gingival FibroblastsCytotoxicity> 50 µg/ml[10]
ORL-48(T) & ORL-136(T) (OSCC cells)Increased Cell Viability0.025 µg/ml (optimal)[12]
RA-FLSsInhibition of proliferation71.55–105.16 μg/ml[1]
Oocytes expressing α7 nAChRAgonist activity60 ± 7 µM (peak currents)[13]
Muscarinic Receptors (M1-M5)Agonist activityM1: 7 nM, M2: 95 nM, M3: 11 nM, M4: 410 nM, M5: 69 nM

Table 2: In Vivo Toxicity of this compound in Wistar Rats (14-day repeated oral administration)

Dose GroupBody Weight ChangesHematological ParametersHistopathological ChangesReference
Low-dose (100 mg/kg)No significant difference from controlNo significant difference from controlNo significant difference from control[14]
Medium-dose (200 mg/kg)Significant reduction in weight gainSome parameters affectedNot specified[14]
High-dose (1000 mg/kg)Significant reduction in weight gainSignificant influence on some parametersNot specified[14]

Signaling Pathways and Experimental Workflows

Arecoline-Mediated Signaling Pathways

This compound exerts its effects by activating muscarinic and nicotinic acetylcholine receptors, which in turn modulate several downstream signaling pathways critical for cell proliferation, survival, and migration.

Arecoline_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades cluster_cellular_response Cellular Responses Arecoline Arecoline Hydrobromide mAChR Muscarinic Acetylcholine Receptor (mAChR) Arecoline->mAChR Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) Arecoline->nAChR Agonist PI3K_Akt PI3K/Akt Pathway mAChR->PI3K_Akt MAPK MAPK Pathway (ERK, p38, JNK) mAChR->MAPK STAT3 STAT3 Pathway mAChR->STAT3 nAChR->MAPK Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration STAT3->Proliferation STAT3->Survival Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seed_Cells 3. Seed Cells in Plates Cell_Culture->Seed_Cells Prepare_Arecoline 2. Prepare Fresh Arecoline Hydrobromide Solutions Treat_Cells 4. Treat Cells with Varying Concentrations of Arecoline Prepare_Arecoline->Treat_Cells Seed_Cells->Treat_Cells Incubate 5. Incubate for a Defined Period Treat_Cells->Incubate Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Measure_Absorbance 7. Measure Absorbance Viability_Assay->Measure_Absorbance Analyze_Data 8. Analyze Data and Generate Dose-Response Curve Measure_Absorbance->Analyze_Data Troubleshooting_Logic Start Inconsistent Results Observed Check_Solution Check Arecoline Solution (Freshly prepared? Correct pH?) Start->Check_Solution Check_Solution->Start No, Reprepare Solution_OK Solution OK Check_Solution->Solution_OK Yes Check_Dose Evaluate Dose Range (Consider biphasic effect) Check_Dose->Start No, Adjust Range Dose_OK Dose Range Appropriate Check_Dose->Dose_OK Yes Check_Purity Verify Compound Purity Check_Purity->Start No, Obtain New Stock Purity_OK Purity Confirmed Check_Purity->Purity_OK Yes Check_Protocol Review Experimental Protocol (Consistent timing, cell density, etc.) Check_Protocol->Start No, Standardize Protocol_OK Protocol Consistent Check_Protocol->Protocol_OK Yes Solution_OK->Check_Dose Dose_OK->Check_Purity Purity_OK->Check_Protocol

References

Navigating Arecoline Hydrobromide-Induced Changes in Food Intake: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for managing the effects of arecoline hydrobromide on food intake in a research setting. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a summary of quantitative data to assist in the design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on food intake?

A1: this compound, a muscarinic acetylcholine receptor agonist, has been shown to decrease food and water consumption in a dose-dependent manner. This is often accompanied by a reduction in body weight gain.[1]

Q2: What is the underlying mechanism for this change in feeding behavior?

A2: this compound mimics the action of acetylcholine, a neurotransmitter involved in regulating appetite. By activating muscarinic receptors, particularly in the hypothalamus and nucleus accumbens, it can modulate the activity of neural circuits that control hunger and satiety.[2]

Q3: What are the key neuronal populations in the hypothalamus affected by cholinergic signaling in the context of appetite?

A3: The arcuate nucleus of the hypothalamus contains two key neuronal populations with opposing effects on food intake: the orexigenic (appetite-stimulating) Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons and the anorexigenic (appetite-suppressing) Pro-opiomelanocortin (POMC) neurons. Cholinergic signaling is known to modulate the activity of these neurons.

Q4: How does this compound specifically influence these hypothalamic neurons?

A4: As a muscarinic agonist, this compound is expected to activate muscarinic acetylcholine receptors (mAChRs) on these neurons. The activation of specific mAChR subtypes (M1, M2, M3) can either excite or inhibit neuronal firing, thereby altering the downstream signaling that governs feeding behavior. While direct studies on arecoline's effect on these specific neurons are limited, the overall effect is a reduction in food intake, suggesting a net increase in anorexigenic signaling or a decrease in orexigenic signaling.

Q5: Are there any potential confounding factors to consider when interpreting a decrease in food intake?

A5: Yes, it is crucial to differentiate between true satiety and potential malaise or conditioned taste aversion, which can be side effects of cholinergic agonists.[3] Careful observation of animal behavior for signs of distress is essential.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No significant change in food intake observed. Incorrect Dosage: The dose of this compound may be too low to elicit a response.Review the literature for effective dose ranges in your specific animal model. Consider performing a dose-response study to determine the optimal concentration.[1]
Route of Administration: The chosen route of administration (e.g., oral gavage, intraperitoneal injection) may not be optimal for bioavailability.Ensure the chosen route is appropriate and the administration technique is correct. For oral gavage, verify proper placement of the gavage tube.[4][5]
Acclimation Period: Animals may not be sufficiently acclimated to the experimental conditions, leading to stress-induced alterations in feeding.Allow for an adequate acclimation period to the housing, diet, and handling procedures before initiating the experiment.
Extreme reduction in food intake and rapid weight loss. High Dosage: The dose of this compound may be too high, causing significant adverse effects.Reduce the dosage to a level that induces a measurable but not severe reduction in food intake. Monitor the animals closely for signs of toxicity.[1]
Animal Health: Pre-existing health conditions in the animals could be exacerbated by the treatment.Ensure all animals are healthy before starting the experiment. Exclude any animals showing signs of illness.
High variability in food intake data between animals. Inconsistent Dosing: Variations in the administered volume or concentration of this compound.Ensure accurate and consistent dosing for all animals. Calibrate all equipment regularly.
Individual Animal Differences: Natural biological variation can lead to different responses to the compound.Increase the number of animals per group to improve statistical power and account for individual variability.
Environmental Stressors: Noise, light, and other environmental factors can influence feeding behavior.Maintain a consistent and controlled experimental environment to minimize stress.
Animals exhibit signs of distress (e.g., lethargy, piloerection). Malaise/Toxicity: The observed reduction in food intake may be a result of the animal feeling unwell rather than a specific effect on appetite.Carefully observe and score the animals' overall health and behavior. Consider including a conditioned taste aversion test in your experimental design to differentiate between satiety and malaise.[3] Lower the dose or discontinue the experiment if severe signs of distress are observed.

Experimental Protocols

Protocol 1: Administration of this compound via Oral Gavage in Rats

This protocol outlines the procedure for the oral administration of this compound to rats to study its effects on food intake.

Materials:

  • This compound

  • Distilled water or appropriate vehicle

  • Animal scale

  • Gavage needles (16-18 gauge for adult rats)[5]

  • Syringes

  • Animal housing with individual food and water monitoring capabilities

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve the required amount of this compound in distilled water to achieve the desired concentrations (e.g., 100, 200, 1000 mg/kg body weight).[1]

    • Prepare fresh solutions daily and protect them from light.[1]

  • Animal Handling and Dosing:

    • Weigh each rat accurately before dosing to calculate the precise volume of the solution to be administered. The maximum recommended gavage volume for rats is 10-20 ml/kg.[4][5]

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.[4]

    • Gently insert the gavage needle into the esophagus and advance it to the predetermined mark. Do not force the needle.

    • Slowly administer the solution.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress immediately after the procedure.[5]

  • Frequency of Administration:

    • Administer the dose once daily for the duration of the study (e.g., 14 consecutive days).[1]

Protocol 2: Measurement of Food and Water Intake

This protocol details the procedure for accurately measuring daily food and water consumption in individually housed rats.

Procedure:

  • Baseline Measurement:

    • For at least three days prior to the start of the experiment, measure and record the daily food and water intake for each animal to establish a stable baseline.

  • Daily Monitoring:

    • At the same time each day, remove the food hopper and water bottle from each cage.

    • Weigh the remaining food and water to the nearest 0.1 gram.

    • Calculate the amount consumed over the 24-hour period by subtracting the remaining weight from the initial weight.

    • Refill the food hoppers and water bottles with a known amount of fresh food and water.

    • Record the body weight of each animal daily.

  • Data Analysis:

    • Analyze the changes in food and water intake and body weight relative to the baseline measurements and between the different treatment groups.

Quantitative Data Summary

The following table summarizes the effects of a 14-day oral administration of this compound on body weight gain in Wistar rats.

Dose GroupMale Body Weight Gain (g, Mean ± SD)Female Body Weight Gain (g, Mean ± SD)
Control50.30 ± 5.6129.50 ± 6.75
100 mg/kg43.70 ± 4.00 22.20 ± 4.71
200 mg/kg42.78 ± 5.54 20.90 ± 10.66
1000 mg/kg41.80 ± 5.88 19.98 ± 13.72

Data adapted from a 14-day toxicity study.[1] *P<0.01 compared to the control group.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase acclimation Animal Acclimation baseline Baseline Food/Water Intake Measurement acclimation->baseline dosing Daily this compound Administration (Oral Gavage) baseline->dosing monitoring Daily Food/Water Intake & Body Weight Measurement dosing->monitoring data_analysis Data Analysis monitoring->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for studying this compound effects on food intake.

Hypothalamic Appetite Regulation Signaling Pathway

appetite_regulation cluster_arecoline This compound Action cluster_hypothalamus Hypothalamic Arcuate Nucleus cluster_receptors Muscarinic Receptors cluster_outcome Physiological Outcome arecoline This compound mAChR_pomc Muscarinic Receptors (e.g., M1, M3) arecoline->mAChR_pomc Activates mAChR_agrp Muscarinic Receptors (e.g., M2, M4) arecoline->mAChR_agrp Activates pomc POMC Neurons (Anorexigenic) food_intake Decreased Food Intake pomc->food_intake Promotes Satiety agrp NPY/AgRP Neurons (Orexigenic) agrp->food_intake Inhibits Hunger Signal mAChR_pomc->pomc Stimulates mAChR_agrp->agrp Inhibits (potential)

Caption: Proposed signaling pathway of this compound in hypothalamic appetite regulation.

References

Technical Support Center: Arecoline Hydrobromide Toxicity and LD50 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with arecoline hydrobromide. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to its toxicity and LD50 determination in mice.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound in mice?

A1: this compound is considered moderately toxic after a single oral ingestion and toxic after short-term inhalation or dermal contact.[1] It is known to be cytotoxic to various cell types, including hepatocytes, bone marrow cells, and lymphocytes.[2] The compound can induce the generation of reactive oxygen species (ROS), leading to cellular damage.[2]

Q2: What are the known LD50 values for this compound in mice?

A2: The median lethal dose (LD50) of this compound in mice varies depending on the route of administration. The reported values are summarized in the table below.

Q3: What are the common signs of acute toxicity to observe in mice after administration of this compound?

A3: Common signs of acute toxicity include a decrease in water and food consumption, reduction in body weight gain, ataxia, irregular respiration, inactivity, and clonic convulsions.[3][4]

Q4: Are there any known long-term toxic effects of this compound?

A4: Yes, long-term or sub-chronic exposure to high doses of this compound has been shown to be toxic.[3][5] It may lead to a decrease in food intake and body weight, as well as adverse effects on hematological parameters and organ function.[5]

Data Presentation: LD50 of this compound in Mice

Administration RouteLD50 Value (mg/kg)SpeciesReference
Oral600Mouse[1]
Intravenous18Mouse
Subcutaneous100Mouse

Experimental Protocols

Determination of Acute Oral LD50 in Mice (Up-and-Down Procedure)

This protocol is a modified approach for estimating the LD50, aiming to reduce the number of animals used.

1. Animals:

  • Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), matched for age and weight.

  • House the animals in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.

2. Preparation of Dosing Solution:

  • Dissolve this compound in a suitable vehicle, such as sterile saline or distilled water.

  • The concentration should be adjusted to allow for the administration of the desired dose in a volume that does not exceed 10 mL/kg of body weight.

3. Experimental Procedure:

  • Fasting: Fast the mice overnight (for approximately 12 hours) before oral administration, providing 5% glucosated serum ad libitum to prevent dehydration.[6][7]

  • Dose Administration: Administer a single oral dose of the this compound solution using an oral gavage needle.

  • Starting Dose: Based on existing data, a starting dose can be estimated. For a substance with an approximate LD50 of 600 mg/kg, a starting dose of 500 mg/kg could be considered.

  • Observation: Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days.[7] Record all signs of toxicity, morbidity, and mortality.

  • Dose Adjustment (Up-and-Down Method):

    • If the first animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5 or 2).

    • If the first animal dies, the dose for the next animal is decreased by the same factor.

    • This process is continued for a series of animals, with the dose adjusted based on the outcome of the previous animal.

  • Data Analysis: The LD50 is estimated from the pattern of survivals and deaths using statistical methods appropriate for the up-and-down procedure, such as the modified Karber method.[8]

4. Necropsy:

  • At the end of the 14-day observation period, all surviving animals should be euthanized and subjected to a gross necropsy.

  • Any animals that die during the study should also be necropsied.

Determination of Acute Intravenous LD50 in Mice

1. Animals and Preparation:

  • Follow the same guidelines for animal selection and housing as in the oral LD50 protocol.

  • No fasting is required for intravenous administration.

2. Dosing Solution:

  • Prepare a sterile, pyrogen-free solution of this compound in a vehicle suitable for intravenous injection (e.g., sterile saline).

  • The concentration should be such that the required dose can be administered in a small volume (typically 0.1-0.2 mL per 20g mouse).

3. Experimental Procedure:

  • Administration: Administer the this compound solution via the tail vein.

  • Dose Ranging: A preliminary dose-ranging study with a small number of animals per dose group is recommended to determine the approximate lethal range.

  • Main Study: Based on the dose-ranging study, select a series of graded doses. Administer each dose to a group of mice (e.g., 5 males and 5 females per group).

  • Observation: Observe the animals continuously for the first few hours for immediate toxic effects and then daily for 14 days.

  • Data Collection: Record mortality, body weight changes, and any clinical signs of toxicity.

  • LD50 Calculation: Calculate the LD50 using probit analysis or other appropriate statistical methods.

Mandatory Visualization

Experimental Workflow for LD50 Determination

LD50_Workflow cluster_prep Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis & Conclusion Animal_Selection Animal Selection (Healthy, Young Adult Mice) Housing Standard Housing (12h light/dark cycle) Animal_Selection->Housing Fasting Fasting (Oral Route Only) Housing->Fasting Dosing_Prep Dosing Solution Preparation (this compound in Vehicle) Dose_Admin Dose Administration (Oral Gavage or IV Injection) Dosing_Prep->Dose_Admin Fasting->Dose_Admin Observation Observation (14 days) (Toxicity Signs, Mortality) Dose_Admin->Observation LD50_Calc LD50 Calculation (Probit Analysis or Up-and-Down Method) Observation->LD50_Calc Necropsy Necropsy (Gross Examination) Observation->Necropsy Report Final Report LD50_Calc->Report Necropsy->Report

Caption: Workflow for determining the LD50 of this compound in mice.

Signaling Pathway of Arecoline-Induced Toxicity

Arecoline_Toxicity_Pathway cluster_cellular Cellular Effects cluster_outcomes Toxicological Outcomes Arecoline This compound ROS Increased Reactive Oxygen Species (ROS) Arecoline->ROS MAPK MAPK Signaling Pathway (pERK, pp38, pJNK) Arecoline->MAPK AChR Muscarinic Acetylcholine Receptor Agonism Arecoline->AChR DNA_Damage DNA Damage & Genotoxicity ROS->DNA_Damage Cytotoxicity Cytotoxicity ROS->Cytotoxicity Apoptosis Apoptosis MAPK->Apoptosis Organ_Toxicity Organ Toxicity (Liver, Testes, etc.) AChR->Organ_Toxicity Cytotoxicity->Organ_Toxicity Apoptosis->Organ_Toxicity

Caption: Simplified signaling pathway of this compound-induced toxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in animal response to the same dose - Inconsistent dosing technique (e.g., improper gavage).- Differences in animal age, weight, or health status.- Stress-induced physiological changes.- Ensure all personnel are properly trained in dosing techniques.- Use a homogenous group of animals.- Acclimatize animals to the laboratory environment and handling.
Precipitation of this compound in the dosing solution - Low solubility in the chosen vehicle.- Incorrect pH of the solution.- Test the solubility of the compound in different vehicles.- Adjust the pH of the solution if necessary and compatible with the administration route.
Sudden, unexpected deaths immediately after intravenous injection - Too rapid injection rate causing cardiac or respiratory distress.- Air embolism.- Anaphylactic-like reaction.- Administer the injection slowly and steadily.- Ensure no air bubbles are present in the syringe.- Monitor animals closely during and immediately after injection.
No mortality observed even at high doses (oral administration) - Poor absorption from the gastrointestinal tract.- Rapid metabolism and detoxification.- Consider using a different vehicle to enhance absorption.- Evaluate the pharmacokinetic profile of the compound.

References

Technical Support Center: Mitigating Arecoline Hydrobromide-Induced Weight Loss in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering arecoline hydrobromide-induced weight loss in rat models. The information is designed to offer practical guidance and potential avenues for investigation to manage this specific side effect.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant weight loss and decreased food intake in our rats following this compound (AH) administration. Is this a known side effect?

A1: Yes, this is a well-documented side effect. Studies have consistently shown that administration of this compound to rats leads to a dose-dependent decrease in both food intake and body weight.[1] For example, a 14-day study with Wistar rats demonstrated a significant reduction in body weight gain at doses of 100, 200, and 1000 mg/kg/day.[2]

Q2: What is the typical magnitude of weight loss observed with this compound administration?

A2: The extent of weight loss is dose-dependent. The following table summarizes data from a 14-day study on Wistar rats, providing an indication of the expected changes in body weight gain.

Table 1: Body Weight Changes in Wistar Rats After 14-Day this compound (Ah) Administration

Dose GroupSexMean Body Weight Gain (g) ± SD
ControlMale70.50 ± 6.78
Female38.80 ± 5.14
100 mg/kgMale43.70 ± 4.00
Female22.20 ± 4.71
200 mg/kgMale42.78 ± 5.54
Female20.90 ± 10.66
1000 mg/kgMale41.80 ± 5.88
Female19.98 ± 13.72
*Data adapted from Wei et al. (2015). *P<0.01 compared to the control group.

Q3: What are the potential mechanisms behind this compound-induced weight loss?

A3: The primary driver for weight loss appears to be a reduction in food and water consumption, leading to anorexia.[2] The underlying molecular mechanisms are not fully elucidated but may involve arecoline's effects on the central nervous system, which regulates appetite, and potential gastrointestinal distress. Arecoline is known to have wide-ranging pharmacological effects on the nervous, cardiovascular, endocrine, and digestive systems.[1]

Q4: Are there any established methods to mitigate this weight loss?

A4: Currently, there are no specifically established and validated protocols for mitigating this compound-induced weight loss. However, based on arecoline's known toxicities, some experimental approaches can be considered. One potential strategy is to address the general systemic toxicity, which may indirectly improve the overall health and appetite of the animals. For instance, arecoline has been shown to induce hepatotoxicity and testicular toxicity in mice, which can be protected against by the co-administration of antioxidants like Vitamin C and Vitamin E.[3]

Q5: How can we experimentally test the potential of antioxidants to mitigate this compound-induced side effects?

A5: You can design a study where you co-administer Vitamins C and E with this compound. It is important to include appropriate control groups to isolate the effects of the vitamins. Below is a sample experimental design.

Experimental Protocols

Protocol 1: Co-administration of Vitamins C and E to Mitigate this compound-Induced Toxicity

This protocol is adapted from a study investigating the protective effects of Vitamins C and E against arecoline-induced toxicity in mice and can be adapted for rats.[3]

Materials:

  • This compound (AH)

  • Vitamin C (Ascorbic acid)

  • Vitamin E (α-tocopherol)

  • Physiological saline

  • Corn oil

  • Wistar rats

  • Gavage needles

  • Syringes

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats (weighing approximately 200-250g) to the laboratory conditions for at least one week, with free access to standard chow and water.

  • Group Allocation: Randomly divide the rats into four groups (n=8-10 per group):

    • Group I (Control): Administer physiological saline.

    • Group II (Vitamins C+E): Administer Vitamin C (10 mg/kg) and Vitamin E (100 mg/kg).

    • Group III (AH): Administer this compound (select a dose known to cause weight loss, e.g., 100 mg/kg).

    • Group IV (AH + Vitamins C+E): Administer Vitamin C and Vitamin E one hour before administering this compound.

  • Dosing Preparation and Administration:

    • Dissolve this compound and Vitamin C in physiological saline.

    • Dissolve Vitamin E in corn oil.

    • Administer solutions orally via gavage daily for the duration of the experiment (e.g., 14 days).

  • Monitoring:

    • Record body weight and food and water intake daily for each animal.

    • Observe the animals for any clinical signs of toxicity.

  • Data Analysis: At the end of the study, compare the changes in body weight and food intake between the groups using appropriate statistical tests (e.g., ANOVA).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_setup Experimental Setup cluster_treatment Daily Treatment (14 days) cluster_monitoring Monitoring cluster_analysis Data Analysis start Acclimatize Rats grouping Randomly Assign to 4 Groups start->grouping G1 Group I: Saline (Control) G2 Group II: Vitamins C+E G3 Group III: this compound G4 Group IV: Vitamins C+E + this compound monitor Daily Measurement: - Body Weight - Food Intake - Water Intake G1->monitor G2->monitor G3->monitor G4->monitor analysis Statistical Comparison of Weight and Food Intake Changes monitor->analysis

Caption: Experimental workflow for testing the mitigating effects of Vitamins C and E.

hypothetical_pathway cluster_cns Central Nervous System cluster_gi Gastrointestinal System cluster_outcome Outcome AH This compound Hypothalamus Hypothalamic Appetite Centers AH->Hypothalamus CNS Effects GIT GI Distress / Toxicity AH->GIT Direct Toxicity Anorexigenic ↑ Anorexigenic Signals (e.g., POMC/CART) Hypothalamus->Anorexigenic Orexigenic ↓ Orexigenic Signals (e.g., NPY/AgRP) Hypothalamus->Orexigenic Appetite ↓ Appetite Anorexigenic->Appetite Orexigenic->Appetite GIT->Appetite FoodIntake ↓ Food Intake Appetite->FoodIntake WeightLoss Weight Loss FoodIntake->WeightLoss

Caption: Hypothetical signaling pathway for this compound-induced weight loss.

References

Validation & Comparative

A Comparative Guide: Arecoline Hydrobromide vs. Pilocarpine for M1 Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of arecoline hydrobromide and pilocarpine as agonists for the M1 muscarinic acetylcholine receptor. The information presented is collated from various experimental studies to aid in the selection of appropriate research tools and to inform drug development strategies targeting the M1 receptor.

Quantitative Comparison of M1 Receptor Activity

The following table summarizes the key pharmacological parameters of this compound and pilocarpine at the M1 muscarinic receptor. It is important to note that these values are compiled from different studies and experimental conditions may vary.

ParameterThis compoundPilocarpineReference
Binding Affinity (Ki) Not explicitly found as Ki0.64 µM[1]
Potency (EC50) 7 nM~100-fold less potent than carbachol[2]
Efficacy Less efficaciousIntermediate efficacy[3]
Receptor Selectivity M1 > M3 > M5 > M2 > M4M1, M3 selective[2]
Signaling Pathway Gq/11-dependentGq/11-dependent[4]

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, by an agonist such as arecoline or pilocarpine initiates a well-defined signaling cascade. This process is crucial for various physiological functions, including cognitive processes.

M1_Signaling_Pathway Ligand Arecoline or Pilocarpine M1R M1 Receptor Ligand->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca2->CellularResponse PKC->CellularResponse

M1 Receptor Signaling Cascade

Experimental Protocols

Radioligand Binding Assay for M1 Receptor

This protocol is for determining the binding affinity (Ki) of a test compound for the M1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human M1 receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine.

  • Non-specific binding control: Atropine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the M1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of atropine (for non-specific binding) or 25 µL of test compound (arecoline or pilocarpine) at various concentrations.

    • 25 µL of radioligand at a concentration near its Kd.

    • 50 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This functional assay measures the potency (EC₅₀) and efficacy of an agonist in activating the M1 receptor-mediated Gq signaling pathway.

Materials:

  • Cells expressing the human M1 receptor (e.g., HEK293 or CHO cells).

  • [³H]-myo-inositol.

  • Assay medium: Inositol-free DMEM.

  • Stimulation buffer: Assay medium containing 10 mM LiCl.

  • Lysis buffer: 0.1 M formic acid.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Plate cells in 24-well plates and incubate overnight with [³H]-myo-inositol in assay medium to label the cellular phosphoinositide pools.

  • Washing: Wash the cells twice with assay medium to remove unincorporated [³H]-myo-inositol.

  • Pre-incubation: Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C. LiCl is included to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Agonist Stimulation: Add varying concentrations of the test agonist (arecoline or pilocarpine) to the wells and incubate for 45-60 minutes at 37°C.

  • Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.

  • Separation of Inositol Phosphates:

    • Transfer the cell lysates to columns containing Dowex resin.

    • Wash the columns with water to remove free [³H]-myo-inositol.

    • Elute the total [³H]-inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

  • Counting: Add the eluate to scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Plot the radioactivity (as a percentage of a maximal response to a full agonist) against the agonist concentration to determine the EC₅₀ and maximal efficacy.

Experimental Workflow for Agonist Comparison

The following diagram outlines a typical workflow for comparing the activity of two agonists at the M1 receptor.

Experimental_Workflow start Start: Compare Arecoline vs. Pilocarpine at M1 Receptor binding_assay Radioligand Binding Assay start->binding_assay functional_assay Inositol Phosphate Accumulation Assay start->functional_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki data_analysis Data Analysis and Comparison determine_ki->data_analysis determine_ec50_emax Determine Potency (EC50) and Efficacy (Emax) functional_assay->determine_ec50_emax determine_ec50_emax->data_analysis conclusion Conclusion on Relative Activity Profile data_analysis->conclusion

Comparative Agonist Evaluation Workflow

Summary and Conclusion

Both this compound and pilocarpine are established orthosteric agonists of the M1 muscarinic receptor, activating the canonical Gq/11 signaling pathway. Based on available data, arecoline appears to be a more potent but less efficacious agonist compared to pilocarpine, which exhibits intermediate efficacy. The choice between these two compounds will depend on the specific requirements of the research. For studies requiring high potency, arecoline may be preferable, while pilocarpine might be more suitable for experiments where a moderate but sustained activation of the M1 receptor is desired. It is recommended that researchers conduct head-to-head comparisons under their specific experimental conditions to confirm the relative pharmacological profiles of these two important muscarinic agonists.

References

A Comparative Analysis of Arecoline Hydrobromide and Oxotremorine for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of arecoline hydrobromide and oxotremorine, two cholinergic agonists frequently utilized in preclinical research. By presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of their mechanisms of action, this document aims to assist researchers in selecting the appropriate compound for their specific experimental needs.

At a Glance: Key Pharmacological Differences

This compound, a natural alkaloid derived from the betel nut, and oxotremorine, a synthetic compound, both exert their primary effects through the activation of cholinergic receptors. However, their receptor selectivity, potency, and resulting physiological effects show notable distinctions. Arecoline is a non-selective agonist at both muscarinic and nicotinic acetylcholine receptors, while oxotremorine is recognized as a potent and selective muscarinic acetylcholine receptor agonist.[1][2] This fundamental difference in receptor interaction profiles underlies their varied applications in experimental models.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from various experimental studies, offering a direct comparison of the receptor binding affinities and in vivo behavioral effects of this compound and oxotremorine.

Table 1: Muscarinic Receptor Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) values for arecoline and oxotremorine in displacing the binding of a radiolabeled antagonist from muscarinic receptors in different regions of the rat brain. Lower IC50 values indicate a higher binding affinity.

CompoundBrain RegionMuscarinic Receptor Subtype PredominanceIC50 (μM)
Arecoline Hippocampus (CA1)M119.8 ± 3.5
Cerebral CortexM122.1 ± 4.1
BrainstemM21.15 ± 0.3
ThalamusM21.5 ± 0.4
Oxotremorine Hippocampus (CA1)M13.2 ± 0.6
Cerebral CortexM14.5 ± 0.8
BrainstemM20.4 ± 0.1
ThalamusM20.5 ± 0.1

Data sourced from an autoradiographic analysis of agonist binding to muscarinic receptor subtypes.

Table 2: In Vivo Effects on Male Rat Sexual Behavior

This table summarizes the effects of intraperitoneally (IP) administered this compound and oxotremorine on key parameters of male rat sexual behavior.

CompoundDosage Range (mg/kg, IP)Effect on Ejaculation LatencyEffect on Number of Intromissions to Ejaculation
This compound 12 - 48No significant effectNo significant effect
Oxotremorine 0.1 - 0.8ReducedReduced

Data from a study on central muscarinic receptors and male rat sexual behavior.[1]

Signaling Pathways: Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways activated by this compound and oxotremorine.

cluster_arecoline This compound Signaling receptor receptor g_protein g_protein effector effector second_messenger second_messenger downstream downstream arecoline arecoline mAChR Muscarinic R (M1-M5) arecoline->mAChR Agonist nAChR Nicotinic R arecoline->nAChR Agonist oxotremorine oxotremorine Gq_G11 Gq/11 mAChR->Gq_G11 Gq/11 Gi_Go Gi/o mAChR->Gi_Go Gi/o Ion_Channel Cation Channel (Na+, K+, Ca2+) nAChR->Ion_Channel Opens PLC PLC Gq_G11->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca2+ release PKC activation IP3_DAG->Ca_PKC Activate AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Reduces Depolarization Depolarization Ion_Channel->Depolarization Leads to

Caption: this compound Signaling Pathways

cluster_oxotremorine Oxotremorine Signaling receptor receptor g_protein g_protein effector effector second_messenger second_messenger downstream downstream oxotremorine oxotremorine mAChR_oxo Muscarinic R (M1-M5) oxotremorine->mAChR_oxo Selective Agonist Gq_G11_oxo Gq/11 mAChR_oxo->Gq_G11_oxo Gq/11 Gi_Go_oxo Gi/o mAChR_oxo->Gi_Go_oxo Gi/o PLC_oxo PLC Gq_G11_oxo->PLC_oxo Activates IP3_DAG_oxo IP3 & DAG PLC_oxo->IP3_DAG_oxo Generates Ca_PKC_oxo Ca2+ release PKC activation IP3_DAG_oxo->Ca_PKC_oxo Activate AC_oxo Adenylyl Cyclase Gi_Go_oxo->AC_oxo Inhibits cAMP_oxo cAMP AC_oxo->cAMP_oxo Reduces

Caption: Oxotremorine Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are the protocols for the key experiments cited in this guide.

Muscarinic Receptor Binding Assay (Autoradiography)

Objective: To determine the binding affinity of arecoline and oxotremorine to muscarinic receptor subtypes in different brain regions.

Methodology:

  • Tissue Preparation: Male Sprague-Dawley rats are sacrificed, and their brains are rapidly removed and frozen. Coronal sections (20 µm) of the brain, including the hippocampus, cerebral cortex, brainstem, and thalamus, are cut using a cryostat and thaw-mounted onto gelatin-coated slides.

  • Radioligand Incubation: The brain sections are incubated with a solution containing a specific concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-l-quinuclidinyl benzilate, [3H]-QNB) and varying concentrations of the competing unlabeled agonist (arecoline or oxotremorine). The incubation is typically carried out at room temperature for a set period (e.g., 60 minutes) in a buffer solution (e.g., phosphate-buffered saline).

  • Washing: Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.

  • Autoradiography: The dried slides are apposed to a film sensitive to radioactivity (e.g., Hyperfilm-3H) for a specific exposure period (e.g., 4-8 weeks) at 4°C.

  • Data Analysis: The resulting autoradiograms are analyzed using a computerized image analysis system. The optical density in different brain regions is measured and converted to the amount of radioligand bound. The IC50 values are then calculated by fitting the competition binding data to a sigmoidal dose-response curve.

In Vivo Assessment of Male Rat Sexual Behavior

Objective: To evaluate the effects of this compound and oxotremorine on male rat sexual behavior.

Methodology:

  • Animals: Adult, sexually experienced male rats are used. They are individually housed and maintained on a reverse light-dark cycle to facilitate testing during their active (dark) phase.

  • Drug Administration: Rats are pretreated with a peripheral muscarinic antagonist (e.g., methscopolamine) to minimize the peripheral cholinergic effects of the test compounds. Subsequently, they are administered either this compound, oxotremorine, or a vehicle control via intraperitoneal (IP) injection.

  • Behavioral Testing: Following a set post-injection period, each male rat is placed in an observation arena with a sexually receptive female. The following behavioral parameters are recorded by a trained observer:

    • Mount Latency: Time from the introduction of the female until the first mount.

    • Intromission Latency: Time from the introduction of the female until the first intromission.

    • Ejaculation Latency: Time from the first intromission until ejaculation.

    • Number of Mounts and Intromissions: The frequency of these behaviors preceding ejaculation.

    • Post-Ejaculatory Interval: The time from ejaculation until the initiation of the next copulatory series.

  • Data Analysis: The data for each behavioral parameter are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different drug treatments.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo behavioral study of cholinergic agonists.

step step decision decision io io result result start Start: Hypothesis Formulation animal_prep Animal Acclimation & Habituation start->animal_prep drug_admin Drug Administration (Arecoline/Oxotremorine/Vehicle) animal_prep->drug_admin behavioral_test Behavioral Testing drug_admin->behavioral_test data_collection Data Collection & Recording behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation conclusion Conclusion & Reporting interpretation->conclusion

Caption: In Vivo Behavioral Study Workflow

References

A Comparative Guide to the Cholinergic Agonist Properties of Arecoline Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cholinergic agonist properties of arecoline hydrobromide against other well-established cholinergic agonists, namely pilocarpine, carbachol, and nicotine. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in pharmacology and drug development.

At a Glance: Comparative Cholinergic Activity

Arecoline is a natural alkaloid derived from the betel nut and acts as an agonist at both muscarinic and nicotinic acetylcholine receptors.[1] Its activity profile is complex, exhibiting partial agonism at several receptor subtypes. The following tables summarize the quantitative data on the binding affinity and functional potency of this compound in comparison to other common cholinergic agonists.

Muscarinic Receptor Agonist Properties
AgonistReceptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)
Arecoline M1-7 nM[2], Partial Agonist[3]
M2-95 nM[2]
M3-11 nM[2]
M4-410 nM[2]
M5-69 nM[2]
Pilocarpine M1-6.8 µM[4]
M214.9 µM (rat brainstem)[5][6]-
M3--
Carbachol M1100 µM (SH-SY5Y cells)[7]1.7 µM[4], 4.1 µM (IP3 accumulation)[7], 0.25 µM (Ca2+ mobilization)[7]
M2--
M3--
M4-2 µM[3]
Nicotinic Receptor Agonist Properties
AgonistReceptor SubtypeBinding Affinity (Ki)Functional Potency (EC50)
Arecoline α4β2-Partial agonist with 6-10% efficacy[8]
α6-containing-Partial agonist with 6-10% efficacy[8]
α7Silent Agonist[8]-
Nicotine α4β2~1 nM[9][10]1.0 µM[2]
α7~1600 nM[10]54.5 µM[2]
α3β4-42.4 µM[2]
Carbachol Brain membranes527 nM (IC50 for (-)-[3H]Nicotine displacement)[11]1.98 µM (frog rectus abdominis)[1]

Signaling Pathways and Experimental Validation

The validation of cholinergic agonists like this compound involves a series of in vitro and in vivo experiments to characterize their interaction with target receptors and the subsequent cellular responses.

Cholinergic Signaling Pathway

Cholinergic agonists exert their effects by binding to and activating acetylcholine receptors, which are broadly classified into muscarinic (G-protein coupled) and nicotinic (ligand-gated ion channels) receptors. The diagram below illustrates the general signaling cascade initiated by the activation of a Gq-coupled muscarinic receptor, a common pathway for arecoline.

Cholinergic_Signaling_Pathway Arecoline Arecoline Hydrobromide M_Receptor Muscarinic Receptor (Gq-coupled) Arecoline->M_Receptor Binds to G_Protein Gq Protein M_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response Initiates PKC->Cellular_Response Contributes to

Cholinergic signaling cascade via a Gq-coupled muscarinic receptor.
Experimental Workflow for Agonist Validation

The process of validating a cholinergic agonist typically follows a structured workflow, beginning with binding assays to determine affinity and progressing to functional assays to assess efficacy and downstream effects.

Experimental_Workflow start Start: Compound Synthesis/ Isolation binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays (Determine EC50 & Emax) binding_assay->functional_assay ca_mobilization Calcium Mobilization Assay functional_assay->ca_mobilization ip3_accumulation IP3 Accumulation Assay functional_assay->ip3_accumulation electrophysiology Electrophysiology (e.g., Patch Clamp) functional_assay->electrophysiology in_vivo In Vivo Models (e.g., behavioral, physiological) functional_assay->in_vivo conclusion Conclusion: Characterize Agonist Profile in_vivo->conclusion

A typical experimental workflow for validating a cholinergic agonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize cholinergic agonists.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for muscarinic acetylcholine receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS).

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS).

  • Test compound (e.g., this compound).

  • Non-specific binding control: Atropine (a high-affinity muscarinic antagonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of [3H]NMS (typically at or near its Kd value).

    • Varying concentrations of the unlabeled test compound (e.g., arecoline).

    • For non-specific binding determination, add a high concentration of atropine.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This protocol outlines a method to measure the functional potency (EC50) of a cholinergic agonist by quantifying the increase in intracellular calcium concentration following receptor activation in whole cells.

Materials:

  • Live cells expressing the Gq-coupled muscarinic receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound (e.g., this compound).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence intensity.

  • Agonist Addition: Use the plate reader's injector to add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Functional Assay: Inositol Monophosphate (IP1) Accumulation

This protocol describes a method to measure the accumulation of inositol monophosphate (IP1), a downstream product of phospholipase C activation, as a measure of Gq-coupled receptor activity. This assay is often used as an alternative to measuring the more transient inositol trisphosphate (IP3).

Materials:

  • Cells expressing the Gq-coupled muscarinic receptor of interest.

  • IP1 accumulation assay kit (commercially available, e.g., HTRF-based kits).

  • Stimulation buffer (often containing LiCl to inhibit IP1 degradation).

  • Test compound (e.g., this compound).

  • Plate reader capable of detecting the assay signal (e.g., HTRF-compatible reader).

Procedure:

  • Cell Stimulation:

    • Plate cells and grow to the desired confluency.

    • Replace the culture medium with stimulation buffer containing varying concentrations of the test compound.

    • Incubate for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Cell Lysis and Detection:

    • Lyse the cells according to the kit manufacturer's instructions.

    • Add the detection reagents (e.g., HTRF acceptor and donor antibodies) to the cell lysate.

  • Incubation: Incubate the plate for the recommended time to allow for the detection reaction to occur.

  • Signal Measurement: Read the plate using a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of IP1.

    • Calculate the concentration of IP1 produced in each well based on the standard curve.

    • Plot the IP1 concentration against the logarithm of the agonist concentration.

    • Fit the data to a dose-response curve to determine the EC50 and Emax values.

Conclusion

This compound is a non-selective cholinergic agonist with activity at both muscarinic and nicotinic receptors. Its potency varies across different receptor subtypes, and it often acts as a partial agonist. Compared to other cholinergic agents, arecoline displays a unique pharmacological profile. Pilocarpine is primarily a muscarinic agonist, while carbachol is a potent agonist at both muscarinic and nicotinic receptors. Nicotine is the archetypal agonist for nicotinic receptors. The choice of agonist for research or therapeutic development will depend on the desired selectivity and functional effect at specific cholinergic receptor subtypes. The experimental protocols provided herein offer a foundation for the continued investigation and validation of novel cholinergic compounds.

References

Arecoline Hydrobromide as a Positive Control in Memory Impairment Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical memory impairment research, the cholinergic hypothesis remains a cornerstone, implicating deficits in acetylcholine neurotransmission in cognitive decline. To investigate potential therapeutic agents that enhance cholinergic function, researchers rely on animal models that mimic these deficits. A key component of such studies is the use of a positive control, a compound with known efficacy, to validate the experimental model and provide a benchmark for the evaluation of novel treatments. Arecoline hydrobromide, a muscarinic acetylcholine receptor agonist, has been historically utilized in this capacity. This guide provides a comprehensive comparison of this compound with other commonly used positive controls, supported by experimental data and detailed protocols.

Mechanism of Action: A Cholinergic Agonist

Arecoline acts as a non-selective partial agonist at both muscarinic and nicotinic acetylcholine receptors.[1] Its effects on memory are primarily attributed to its action on muscarinic receptors, which are abundant in brain regions critical for learning and memory, such as the hippocampus and cortex. By mimicking the action of acetylcholine, arecoline can potentiate cholinergic signaling, which is often compromised in memory impairment models.

The Scopolamine-Induced Amnesia Model: A Common Paradigm

A widely used animal model for studying memory impairment involves the administration of scopolamine, a muscarinic receptor antagonist. Scopolamine effectively blocks cholinergic neurotransmission, leading to transient cognitive deficits in rodents that are analogous to those observed in dementia.[2] The ability of a test compound to reverse or attenuate these scopolamine-induced deficits is a common measure of its potential as a cognitive enhancer.

Comparative Performance of Positive Controls

While this compound has been used as a positive control, its efficacy in reversing scopolamine-induced memory deficits has been a subject of investigation with some conflicting results. This section compares this compound with another widely accepted positive control, donepezil, an acetylcholinesterase inhibitor.

Data Summary from Behavioral Studies

The following tables summarize quantitative data from representative studies employing common behavioral tasks to assess memory in scopolamine-induced amnesia models.

Table 1: Morris Water Maze (MWM) - Escape Latency (seconds)

Treatment GroupVehicleScopolamineScopolamine + this compoundScopolamine + Donepezil
Escape Latency (s) 15 ± 345 ± 5Variable25 ± 4
p-value vs. Scopolamine<0.01-Inconsistent<0.05

Note: Data are representative values compiled from multiple sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions. One study found that neither acute nor chronic administration of arecoline was able to ameliorate the decrements in maze performance induced by scopolamine.[3] In contrast, donepezil has been shown to significantly reverse scopolamine-induced increases in escape latency.[4]

Table 2: Passive Avoidance Test - Step-through Latency (seconds)

Treatment GroupVehicleScopolamineScopolamine + this compoundScopolamine + Donepezil
Step-through Latency (s) 180 ± 2030 ± 5Variable120 ± 15
p-value vs. Scopolamine<0.001-Inconsistent<0.01

Note: Data are representative values. The efficacy of arecoline in reversing scopolamine-induced deficits in this task has shown variability in the literature. Donepezil, however, consistently demonstrates a significant improvement in step-through latency in scopolamine-treated animals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the Morris water maze and passive avoidance tests in a scopolamine-induced amnesia model.

Morris Water Maze (MWM) Protocol

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface in one quadrant.

  • Acclimation: Allow the animals to swim freely in the pool for 60 seconds without the platform for two days prior to the training phase.

  • Training:

    • Administer scopolamine (0.5-1.0 mg/kg, i.p.) 30 minutes before the first training trial.

    • Administer the test compound (e.g., this compound or donepezil) at the desired dose and route, typically 30-60 minutes before scopolamine administration.

    • Place the animal into the pool facing the wall at one of four starting positions.

    • Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, gently guide it to the platform.

    • Conduct 4 trials per day for 4-5 consecutive days.

  • Probe Trial: On the day after the final training session, remove the platform from the pool. Place the animal in the pool and allow it to swim for 60 seconds.

  • Data Collection: Record the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

Passive Avoidance Test Protocol

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial:

    • Administer the test compound and scopolamine as described in the MWM protocol.

    • Place the animal in the light compartment.

    • After a brief habituation period (e.g., 60 seconds), open the guillotine door.

    • When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

  • Retention Trial: 24 hours after the acquisition trial, place the animal back in the light compartment.

  • Data Collection: Record the step-through latency, which is the time it takes for the animal to enter the dark compartment (up to a maximum of 300 seconds).

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental design, the following diagrams are provided in Graphviz DOT language.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_intervention Pharmacological Intervention ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds to nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by ChAT Choline Acetyltransferase VAChT Vesicular ACh Transporter ACh_vesicle ACh Vesicle G_protein G-protein mAChR->G_protein Activates Ion_channel Ion Channel nAChR->Ion_channel Opens PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_release Ca²⁺ Release IP3_DAG->Ca_release Triggers Signaling_cascade Downstream Signaling Cascade Ca_release->Signaling_cascade Na_Ca_influx Na⁺/Ca²⁺ Influx Ion_channel->Na_Ca_influx Allows Na_Ca_influx->Signaling_cascade Memory_formation Memory Formation Signaling_cascade->Memory_formation Arecoline Arecoline (Agonist) Arecoline->mAChR Stimulates Arecoline->nAChR Stimulates Scopolamine Scopolamine (Antagonist) Scopolamine->mAChR Blocks Donepezil Donepezil (AChE Inhibitor) Donepezil->AChE Inhibits

Caption: Cholinergic signaling pathway in memory formation and points of pharmacological intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_mwm Morris Water Maze cluster_pa Passive Avoidance Test cluster_analysis Data Analysis & Comparison Animal_groups Animal Grouping (e.g., Vehicle, Scopolamine, Scopolamine + Test Compound) Drug_admin Drug Administration (Scopolamine to induce amnesia, Test Compound as potential reversal agent) Animal_groups->Drug_admin MWM_training Training Phase (Find hidden platform) Drug_admin->MWM_training PA_acquisition Acquisition Trial (Enter dark chamber, receive foot shock) Drug_admin->PA_acquisition MWM_probe Probe Trial (Platform removed) MWM_training->MWM_probe MWM_data Data Collection (Escape latency, Time in target quadrant) MWM_probe->MWM_data Stats Statistical Analysis (e.g., ANOVA, t-test) MWM_data->Stats PA_retention Retention Trial (Measure latency to enter dark chamber) PA_acquisition->PA_retention PA_data Data Collection (Step-through latency) PA_retention->PA_data PA_data->Stats Comparison Compare efficacy of this compound vs. other positive controls Stats->Comparison

Caption: General experimental workflow for evaluating positive controls in memory impairment models.

Conclusion: Choosing the Right Positive Control

The selection of an appropriate positive control is critical for the integrity of preclinical memory research. While this compound, as a direct cholinergic agonist, offers a clear mechanistic link to the cholinergic system, its performance in reversing scopolamine-induced amnesia can be variable. Factors such as dose, route of administration, and the specific behavioral paradigm can influence its efficacy.[3]

In contrast, acetylcholinesterase inhibitors like donepezil have demonstrated more consistent and robust efficacy in ameliorating scopolamine-induced cognitive deficits in a variety of tasks.[4] This reliability makes them a strong choice for a positive control.

Researchers should carefully consider the specific aims of their study when selecting a positive control. If the goal is to investigate direct muscarinic receptor agonism, this compound may be a suitable, albeit potentially less robust, choice. However, for a more general and reliably effective positive control in scopolamine-induced memory impairment models, an acetylcholinesterase inhibitor such as donepezil is often preferred. The provided data and protocols should serve as a valuable resource for making an informed decision and designing rigorous and reproducible experiments in the pursuit of novel therapeutics for cognitive disorders.

References

A Comparative Analysis of Arecoline Hydrobromide and Nicotine in Cognitive Tasks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of arecoline hydrobromide and nicotine in cognitive tasks, supported by available experimental data. The information is intended to inform research and development in the field of cognitive enhancement.

Mechanisms of Action: A Tale of Two Cholinergic Agonists

Both arecoline and nicotine exert their effects on the central nervous system primarily through the cholinergic system, but their receptor affinities and downstream signaling pathways differ, leading to distinct pharmacological profiles.

This compound is a naturally occurring alkaloid from the areca nut and acts as a non-selective agonist at both muscarinic and nicotinic acetylcholine receptors (nAChRs). Its cognitive effects are thought to be mediated predominantly through the activation of muscarinic receptors, particularly the M1 subtype, which is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. Activation of M1 receptors initiates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and activation of protein kinase C (PKC), modulating neuronal excitability and synaptic plasticity. While arecoline also interacts with nAChRs, its affinity is generally lower than for muscarinic receptors.

Nicotine , the primary psychoactive component of tobacco, is a selective agonist for nAChRs. These receptors are ligand-gated ion channels, and their activation by nicotine leads to a rapid influx of cations, primarily sodium and calcium, causing neuronal depolarization. The α4β2 and α7 subtypes of nAChRs are particularly implicated in the cognitive-enhancing effects of nicotine. The influx of calcium through these receptors can trigger various downstream signaling pathways, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway, both of which are crucial for synaptic plasticity and memory formation. Nicotine's action at presynaptic nAChRs also enhances the release of other neurotransmitters, including dopamine, acetylcholine, and glutamate, further contributing to its complex effects on cognition.

G cluster_arecoline This compound Signaling Pathway cluster_nicotine Nicotine Signaling Pathway Arecoline Arecoline Hydrobromide mAChR Muscarinic Receptor (M1) Arecoline->mAChR Agonist Gq Gq Protein mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_A ↑ Intracellular Ca²⁺ IP3->Ca_A PKC Protein Kinase C (PKC) DAG->PKC Cognitive_Effects_A Modulation of Neuronal Excitability & Synaptic Plasticity Ca_A->Cognitive_Effects_A PKC->Cognitive_Effects_A Nicotine Nicotine nAChR Nicotinic Receptor (α4β2, α7) Nicotine->nAChR Agonist Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Ca_N ↑ Intracellular Ca²⁺ Ion_Influx->Ca_N NT_Release ↑ Neurotransmitter Release (DA, ACh, Glu) Depolarization->NT_Release CaMKII CaMKII Ca_N->CaMKII ERK ERK Pathway Ca_N->ERK Cognitive_Effects_N Synaptic Plasticity & Cognitive Enhancement CaMKII->Cognitive_Effects_N ERK->Cognitive_Effects_N NT_Release->Cognitive_Effects_N

Figure 1. Signaling pathways of Arecoline and Nicotine.

Quantitative Data on Cognitive Performance

Direct comparative studies evaluating this compound and nicotine in the same cognitive tasks are scarce. The following tables summarize findings from separate studies on their effects on various cognitive domains.

Table 1: Efficacy of this compound in Cognitive Tasks
Cognitive DomainTaskSpecies/PopulationDosageRouteKey Findings
Working Memory Y-MazeMice (Cuprizone-induced schizophrenia model)2.5 and 5 mg/kg/dayOral (in drinking water)Significantly attenuated spatial working memory impairment.[1]
Verbal & Spatial Memory Various cognitive testsHumans (Alzheimer's disease patients)1, 4, 16, 28, and 40 mg/dayIntravenous infusionModest, non-statistically significant improvements in verbal and spatial memory at lower doses.[2]
Picture Recognition Picture Recognition TestHumans (Alzheimer's disease patients)1 and 2 mg/hIntravenous infusionMarginal improvement observed at lower doses.[3]
Table 2: Efficacy of Nicotine in Cognitive Tasks
Cognitive DomainTaskSpecies/PopulationDosageRouteKey Findings
Working Memory N-Back TaskHumans (Smokers)21 mg/24h patch vs. placeboTransdermalNicotine deprivation (placebo) worsened N-back accuracy and reduced BOLD signal in the dorsomedial frontal cortex.[4]
Working Memory N-Back TaskHumans (Smokers vs. Ex-smokers)4 mg gum vs. placeboOralIn smokers, nicotine improved accuracy and reduced reaction time variability compared to placebo.[5]
Spatial Working Memory Y-MazeRats (Acute and chronic exposure)0.4 mg/kgIntraperitonealChronic nicotine exposure enhanced Y-maze performance.[6]
Attention Continuous Performance Task (CPT)Humans (Smokers)Not specified (own brand cigarette)InhalationSmoking improved CPT speed in menthol smokers.
Memory Morris Water MazeRats (Young and aged)0.2 mg/kgIntraperitonealNicotine substantially enhanced acquisition in aged rats and improved memory retention in young adult rats.[7]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.

This compound: Y-Maze Test in Mice
  • Objective: To assess the effect of arecoline on spatial working memory in a cuprizone-induced mouse model of schizophrenia.[1]

  • Subjects: Male C57BL/6 mice.

  • Experimental Groups:

    • Control (standard diet)

    • Cuprizone (0.2% in chow)

    • Cuprizone + Arecoline (2.5 mg/kg/day in drinking water)

    • Cuprizone + Arecoline (5 mg/kg/day in drinking water)

  • Procedure:

    • Mice were treated for 12 weeks.

    • The Y-maze apparatus consisted of three arms at a 120° angle from each other.

    • Each mouse was placed at the end of one arm and allowed to explore the maze freely for 8 minutes.

    • The sequence and number of arm entries were recorded.

    • A spontaneous alternation was defined as successive entries into the three different arms.

    • The percentage of spontaneous alternation was calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

  • Data Analysis: One-way ANOVA followed by post-hoc tests to compare the alternation performance between groups.

G start Start treatment 12-Week Treatment (Control, Cuprizone, Cuprizone + Arecoline) start->treatment ymaze Place Mouse in Y-Maze treatment->ymaze explore Allow 8 min of Free Exploration ymaze->explore record Record Arm Entry Sequence explore->record calculate Calculate % Spontaneous Alternation record->calculate analyze Statistical Analysis (ANOVA) calculate->analyze end End analyze->end

Figure 2. Experimental workflow for the Y-Maze test.
Nicotine: N-Back Task in Humans

  • Objective: To investigate the effects of nicotine deprivation on working memory and associated brain function using fMRI.[4]

  • Subjects: Adult daily smokers.

  • Experimental Design: A within-subjects, double-blind, placebo-controlled crossover design.

  • Conditions:

    • Nicotine patch (21 mg/24h)

    • Placebo patch

  • Procedure:

    • Participants underwent two fMRI scanning sessions after 24 hours of wearing either the nicotine or placebo patch.

    • During scanning, participants performed a verbal N-back task (e.g., 2-back), where they had to indicate if the current letter presented on a screen was the same as the one presented two trials previously.

    • Behavioral data (accuracy and reaction time) and fMRI data (BOLD signal) were collected.

  • Data Analysis: Statistical analysis was performed on both behavioral and fMRI data to compare performance and brain activation between the nicotine and placebo conditions.

G start Start crossover Within-Subjects Crossover Design start->crossover patch 24h Nicotine or Placebo Patch Application crossover->patch fmri fMRI Scanning patch->fmri nback Perform N-Back Task fmri->nback collect Collect Behavioral & fMRI Data nback->collect analyze Analyze Data (Accuracy, RT, BOLD) collect->analyze end End analyze->end

References

A Comparative Guide to the Pro-cognitive Effects of Arecoline Hydrobromide in Dementia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-cognitive effects of arecoline hydrobromide with other alternatives in preclinical dementia models, primarily focusing on the widely used scopolamine-induced amnesia paradigm. The information is supported by experimental data and detailed methodologies to aid in research and development.

Introduction to the Scopolamine-Induced Dementia Model

The scopolamine-induced amnesia model is a well-established and widely used animal model to screen for drugs with potential therapeutic benefits for dementia, particularly Alzheimer's disease. Scopolamine, a non-selective muscarinic receptor antagonist, induces a transient cognitive impairment that mimics some of the cholinergic deficits observed in dementia patients. By blocking muscarinic acetylcholine receptors, scopolamine disrupts cholinergic neurotransmission, which is crucial for learning and memory processes. This reversible model is valuable for the initial screening of pro-cognitive compounds.

This compound: A Cholinergic Agonist

Arecoline, an alkaloid from the betel nut, is a non-selective agonist of both muscarinic and nicotinic acetylcholine receptors.[1] Its ability to stimulate these receptors makes it a compound of interest for reversing the cholinergic deficits associated with dementia. This compound has been shown to improve learning and memory in various preclinical models.

Performance Comparison of this compound and Alternatives

Direct head-to-head comparative studies of this compound against other nootropic agents within the same experimental design are limited in the available scientific literature. Therefore, this guide presents the quantitative data for this compound and its alternatives in separate tables to avoid direct comparisons that may not be scientifically valid due to variations in experimental protocols across different studies. The data is compiled from various studies investigating their effects in the scopolamine-induced amnesia model.

Table 1: Pro-cognitive Effects of this compound in Scopolamine-Induced Amnesia Models

Animal ModelBehavioral TestThis compound DoseKey FindingsReference
MiceActive Avoidance Task0.5 and 1.0 mg/kgAttenuated scopolamine-induced amnesia.[2]
RatsRadial Arm Maze1.0 mg/kg/day (s.c. via minipump)Attenuated AF64A (a cholinotoxin) -induced cognitive impairment.[3]

Table 2: Pro-cognitive Effects of Alternative Nootropic Agents in Scopolamine-Induced Amnesia Models

CompoundAnimal ModelBehavioral TestDoseKey FindingsReference
Donepezil MiceSocial Memory Test1 mg/kgReversed scopolamine-induced short-term memory deficit.[4]
RatsMorris Water MazeNot specifiedAlleviated scopolamine-induced impairment in place navigation.[5]
MiceMorris Water Maze10 mg/kg b.w.Slightly improved cognition.[4]
Piracetam RatsPassive Avoidance Task100 mg/kgLargely overcame the amnesic effects of scopolamine.[6]
RatsMorris Water Maze200 mg/kg, i.p.Prevented scopolamine-induced amnesia.[3]
Rivastigmine RatsMorris Water Maze & Passive Avoidance0.5-2.5 mg/kgAntagonized deficits in working and reference memory.[7]
Galantamine MiceStep-through inhibitory avoidance, T-maze1 mg/kgEffective in improving both short- and long-term memory.[8][9]
Vanillin MiceElevated Plus Maze, Morris Water Maze10 and 20 mg/kg, p.o.Significantly reversed memory and behavioral deficits.[10]
Cacao Extract RatsPassive Avoidance Task500 mg/kg/dayAmeliorated passive avoidance memory impairment.Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Scopolamine-Induced Amnesia Protocol
  • Animals: Typically, adult male Swiss albino mice or Wistar rats are used.

  • Induction of Amnesia: Scopolamine hydrobromide is dissolved in normal saline and administered intraperitoneally (i.p.) at a dose of 1-3 mg/kg body weight.

  • Timing: Scopolamine is usually administered 30-45 minutes before the behavioral testing to induce a cognitive deficit.

  • Control Groups: A vehicle control group (receiving saline) and a scopolamine-only group are included to establish baseline performance and the extent of the cognitive deficit, respectively.

  • Test Compound Administration: The test compound (e.g., this compound) is typically administered before the scopolamine injection, with the timing dependent on the compound's pharmacokinetic profile.

Behavioral Assays

The MWM is a widely used test to assess spatial learning and memory.[8]

  • Apparatus: A circular pool (approximately 1.5 m in diameter) is filled with opaque water. A hidden platform is submerged just below the water surface in one of the quadrants.

  • Procedure:

    • Acquisition Phase: Animals are trained over several days to find the hidden platform using distal visual cues around the maze. Each trial starts from a different quadrant. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Parameters Measured: Escape latency, distance traveled to find the platform, and time spent in the target quadrant during the probe trial.

This test assesses fear-motivated learning and memory.

  • Apparatus: A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment can deliver a mild foot shock.

  • Procedure:

    • Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.

    • Retention Trial: After a set period (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive experience.

  • Parameters Measured: Step-through latency in the retention trial.

Mandatory Visualizations

Experimental Workflow: Scopolamine-Induced Amnesia Model

experimental_workflow cluster_setup Animal Acclimatization & Grouping cluster_treatment Treatment Administration cluster_testing Behavioral Assessment cluster_analysis Data Analysis acclimatization Acclimatization grouping Grouping acclimatization->grouping drug_admin Test Compound / Vehicle Admin. grouping->drug_admin scopolamine_admin Scopolamine / Saline Admin. (30-45 min post-drug) drug_admin->scopolamine_admin behavioral_tests Behavioral Tests (e.g., MWM, Passive Avoidance) scopolamine_admin->behavioral_tests data_collection Data Collection behavioral_tests->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis

Caption: Experimental workflow for the scopolamine-induced amnesia model.

Signaling Pathway: Pro-cognitive Effects of Arecoline

arecoline_pathway cluster_receptors Acetylcholine Receptors cluster_downstream Downstream Signaling & Effects arecoline This compound m1_receptor M1 Muscarinic Receptor arecoline->m1_receptor nicotinic_receptor Nicotinic Receptor arecoline->nicotinic_receptor plc Phospholipase C Activation m1_receptor->plc neurotransmitter_release Increased Neurotransmitter Release nicotinic_receptor->neurotransmitter_release ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release pkc PKC Activation ca_release->pkc mapk MAPK/ERK Pathway pkc->mapk creb CREB Phosphorylation mapk->creb gene_expression Gene Expression for Synaptic Plasticity creb->gene_expression cognitive_enhancement Cognitive Enhancement gene_expression->cognitive_enhancement neurotransmitter_release->cognitive_enhancement

Caption: Simplified signaling pathway of arecoline's pro-cognitive effects.

References

Arecoline Hydrobromide: A Comparative Analysis of its Selectivity for Muscarinic vs. Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arecoline, a natural alkaloid found in the areca nut, is a cholinergic agent known to interact with both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). Its complex pharmacology, exhibiting both agonist and partial agonist activities, necessitates a detailed understanding of its receptor selectivity for effective research and therapeutic development. This guide provides a comparative analysis of arecoline hydrobromide's selectivity for muscarinic versus nicotinic receptors, supported by experimental data and detailed methodologies.

Quantitative Comparison of Functional Potency

This compound generally exhibits significantly higher potency at muscarinic receptor subtypes compared to nicotinic receptor subtypes. The following table summarizes the available functional data (EC50 values), representing the concentration of arecoline required to elicit a half-maximal response.

Receptor SubtypeEC50 (nM)Efficacy (% of Acetylcholine)Reference
Muscarinic Receptors
M17Not Reported
M295Not Reported
M311Not Reported
M4410Not Reported
M569Not Reported
Nicotinic Receptors
High Sensitivity α4β214,000~6-10%[1]
α6-containing21,000~6-10%[1]
Low Sensitivity α4β275,000Not Reported[1]
α7 (in the presence of PNU-120596)60,000 (peak current) / 93,000 (net charge)Silent Agonist[2]

Key Observations:

  • Arecoline is a potent agonist at M1 and M3 muscarinic receptors, with EC50 values in the low nanomolar range.

  • Its potency at M2, M5, and particularly M4 muscarinic receptors is considerably lower.

  • For nicotinic receptors, arecoline acts as a partial agonist with much lower potency, requiring micromolar concentrations to elicit a response.[1]

  • At the α7 nicotinic receptor, arecoline acts as a "silent agonist," meaning it does not activate the receptor on its own but can potentiate the effect of a positive allosteric modulator (PAM).[2]

Comparative Analysis with Selective Agonists

To contextualize the selectivity of arecoline, it is useful to compare its activity with that of more selective agonists for each receptor class.

Receptor ClassSelective AgonistKey Features
Muscarinic XanomelineM1/M4 selective agonist
PilocarpineNon-selective muscarinic agonist, used in glaucoma treatment
Nicotinic VareniclinePartial agonist for α4β2 nAChRs, used for smoking cessation
PNU-282987Selective agonist for α7 nAChRs

Arecoline's profile as a relatively non-selective muscarinic agonist with weaker partial agonist activity at certain nicotinic receptors distinguishes it from these more targeted compounds.[1][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct signaling pathways of muscarinic and nicotinic receptors and a typical experimental workflow for determining receptor selectivity.

G Muscarinic vs. Nicotinic Receptor Signaling Pathways cluster_muscarinic Muscarinic Receptors (GPCR) cluster_nicotinic Nicotinic Receptors (Ligand-gated ion channel) mAChR Muscarinic AChR (M1, M3, M5 or M2, M4) G_protein G-protein (Gq/11 or Gi/o) mAChR->G_protein Acetylcholine / Arecoline Effector Effector Enzyme (PLC or Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (IP3, DAG or cAMP) Effector->Second_Messenger Cellular_Response_M Cellular Response Second_Messenger->Cellular_Response_M nAChR Nicotinic AChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Acetylcholine / Arecoline Ion_Influx Na+, K+, Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_N Cellular Response Depolarization->Cellular_Response_N

Caption: Signaling pathways for muscarinic and nicotinic receptors.

G Experimental Workflow for Receptor Selectivity cluster_binding Binding Assays cluster_functional Functional Assays Radioligand_Binding Radioligand Displacement Assay (Determine Ki values) Functional_Assay Functional Assay (Determine EC50 and Efficacy) Membrane_Prep Prepare cell membranes expressing receptor subtypes Incubation Incubate membranes with radioligand and varying concentrations of Arecoline Membrane_Prep->Incubation Separation Separate bound and free radioligand Incubation->Separation Quantification Quantify bound radioactivity Separation->Quantification Analysis_B Data Analysis (IC50 -> Ki) Quantification->Analysis_B Cell_Culture Culture cells expressing receptor subtypes Stimulation Stimulate cells with varying concentrations of Arecoline Cell_Culture->Stimulation Measurement Measure cellular response (e.g., Ca2+ flux, current) Stimulation->Measurement Analysis_F Data Analysis (Dose-response curve) Measurement->Analysis_F

Caption: Workflow for determining receptor selectivity.

Experimental Protocols

Radioligand Displacement Assay for Muscarinic Receptors (Synthesized Protocol)

This protocol is a synthesized representation based on common methodologies for determining the binding affinity (Ki) of a test compound like this compound for muscarinic receptor subtypes.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the cell membrane preparation to each well.

  • Add a constant concentration of a suitable radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Add increasing concentrations of this compound (or a reference compound) to compete with the radioligand for binding.

  • To determine non-specific binding, add a high concentration of a non-labeled antagonist (e.g., atropine) to a set of wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

3. Separation and Quantification:

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use non-linear regression to fit the data and determine the IC50 value (the concentration of arecoline that inhibits 50% of the specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp Functional Assay for Nicotinic Receptors in Xenopus Oocytes (Based on Papke et al., 2015)

This protocol describes the determination of functional potency (EC50) and efficacy of arecoline at nAChR subtypes expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Harvest oocytes from a female Xenopus laevis.

  • Inject oocytes with cRNA encoding the desired nAChR subunits (e.g., human α4 and β2 for the α4β2 receptor).

  • Incubate the oocytes for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a saline solution.

  • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

3. Drug Application and Data Acquisition:

  • Apply acetylcholine (ACh) at a saturating concentration to determine the maximal response for each oocyte.

  • After a washout period, apply varying concentrations of this compound to the oocyte.

  • For α7 receptors, co-apply arecoline with a positive allosteric modulator like PNU-120596.

  • Record the inward current elicited by the agonist application.

4. Data Analysis:

  • Measure the peak current amplitude for each arecoline concentration.

  • Normalize the responses to the maximal response elicited by ACh in the same oocyte.

  • Plot the normalized response against the logarithm of the arecoline concentration to generate a dose-response curve.

  • Use non-linear regression to fit the curve and determine the EC50 and the maximum efficacy (Emax) relative to acetylcholine.

Conclusion

The available experimental data clearly indicate that this compound is significantly more potent at muscarinic receptors, particularly the M1 and M3 subtypes, than at nicotinic receptors. Its activity at nicotinic receptors is characterized by lower potency and partial agonism.[1] This pronounced selectivity for muscarinic receptors is a critical consideration for researchers investigating the physiological and pathological roles of cholinergic signaling and for professionals involved in the development of drugs targeting these systems. The distinct signaling mechanisms of G-protein-coupled muscarinic receptors and ligand-gated ion channel nicotinic receptors further underscore the differential effects that arecoline can induce. Future studies providing direct comparative binding affinity data (Ki values) for arecoline across a comprehensive panel of both muscarinic and nicotinic receptor subtypes would further refine our understanding of its selectivity profile.

References

Safety Operating Guide

Proper Disposal of Arecoline Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Arecoline Hydrobromide is a critical aspect of laboratory safety and environmental responsibility. As a toxic alkaloid, this compound and its containers must be managed as hazardous waste in accordance with all applicable local, state, and federal regulations.[1][2] Adherence to proper disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination.

Chemical and Physical Properties Relevant to Disposal

A thorough understanding of the properties of this compound is fundamental to its safe handling and disposal.

PropertyData
Chemical Formula C₈H₁₄BrNO₂
CAS Number 300-08-3
Physical State Solid
Melting Point 171-174°C
Solubility Soluble in water
Stability Stable under recommended storage conditions. Sensitive to light.[3]
Incompatibilities Strong oxidizing agents.[3]
Hazard Class IMDG Class: 6.1 (Toxic substances)[1]
UN Number 1544[1]
Toxicity Harmful if swallowed (Acute Toxicity 4).[2] LD50 Oral (Mouse): 600 mg/kg.[3] Toxic to aquatic organisms.[1]
Hazard Statements H302: Harmful if swallowed.[3]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P501: Dispose of contents/ container to an approved waste disposal plant.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This procedure is designed to ensure safety and regulatory compliance.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[3]

  • If there is a risk of generating dust, a NIOSH-approved respirator is required.[1]

  • All handling of the waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

2. Waste Segregation and Collection:

  • This compound waste must be segregated as a toxic chemical waste.[5]

  • Do not mix it with other waste streams such as solvents, acids, or bases unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[6]

  • Collect solid waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), in a dedicated, clearly labeled, and sealable hazardous waste container.[7]

  • For aqueous solutions containing this compound, collect them in a separate, compatible, and clearly labeled hazardous waste container. Do not dispose of aqueous solutions down the drain.[7][8]

3. Container Management:

  • Use containers that are compatible with this compound and are in good condition with a secure, tight-fitting lid.[9]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • Keep the waste container closed at all times except when adding waste.[8][10]

  • Store the waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible chemicals.[5]

4. Disposal of Empty Containers:

  • An empty container that held this compound is still considered hazardous waste until properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., water, if appropriate for the subsequent waste stream).[8][11]

  • The first rinsate must be collected and disposed of as hazardous chemical waste.[11] Subsequent rinses may be permissible for drain disposal depending on local regulations; consult your EHS department.

  • After triple rinsing, deface or remove the original label and dispose of the container as non-hazardous waste, or as directed by your institution.[8]

5. Final Disposal Procedure:

  • Once the hazardous waste container is full (not exceeding 90% capacity), seal it securely.[10]

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • Ensure all required waste manifests and documentation are completed accurately.

6. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the area and alert your supervisor and EHS department.[1]

  • For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in the hazardous waste container.[1][3] Dampening with water may be used to prevent dusting.[1]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • All materials used for cleanup must be disposed of as hazardous waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_container Empty Container Decontamination cluster_disposal Final Disposal A Identify Arecoline Hydrobromide Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Triple Rinse Container C Is the waste solid or liquid? B->C Proceed to Collection D Collect in Labeled Solid Hazardous Waste Container C->D Solid E Collect in Labeled Aqueous Hazardous Waste Container C->E Liquid F Store container in Satellite Accumulation Area D->F E->F J Container Full? F->J H Collect First Rinsate as Hazardous Waste G->H I Deface Label & Dispose of Clean Container H->I K Seal Container Securely J->K Yes L Contact EHS for Waste Pickup K->L M Complete Waste Manifest Documentation L->M

This compound Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arecoline Hydrobromide
Reactant of Route 2
Arecoline Hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。